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An In-Depth Technical Guide to (3-Cyclopropyl-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (3-Cyclopropyl-5-methylphenyl)boronic acid (CAS 2225155-57-5), a versatile building block in moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Cyclopropyl-5-methylphenyl)boronic acid (CAS 2225155-57-5), a versatile building block in modern organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this reagent in their synthetic endeavors, particularly within the realm of drug discovery and development.

Introduction: The Role of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The stability, low toxicity, and broad functional group tolerance of boronic acids make them indispensable reagents in the synthesis of pharmaceuticals and functional materials.[4]

The subject of this guide, (3-Cyclopropyl-5-methylphenyl)boronic acid, incorporates a cyclopropyl moiety, a structural motif of increasing importance in medicinal chemistry. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[5] The presence of both the cyclopropyl and methyl groups on the phenyl ring offers unique substitution patterns for structure-activity relationship (SAR) studies.

Physicochemical Properties, Stability, and Handling

While specific experimental data for (3-Cyclopropyl-5-methylphenyl)boronic acid is not extensively published, its properties can be inferred from the general characteristics of arylboronic acids.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationRationale/Causality
CAS Number 2225155-57-5Unique identifier for this specific chemical substance.
Molecular Formula C₁₀H₁₃BO₂Derived from the chemical structure.[6]
Molecular Weight 176.02 g/mol Calculated from the molecular formula.[6]
Appearance White to off-white solidTypical appearance for crystalline arylboronic acids.
Melting Point 90-150 °C (broad range)Melting points of arylboronic acids vary widely depending on substitution and crystalline form. Anhydrides (boroxines) will have different melting points.
Solubility Sparingly soluble in water; soluble in organic solvents such as THF, dioxane, and DMF.The nonpolar aromatic ring and alkyl substituents limit aqueous solubility, while the boronic acid moiety provides some polarity.
Stability Air and moisture sensitive to some degree. Can undergo protodeboronation or form cyclic anhydrides (boroxines).The C-B bond can be cleaved under certain conditions. Dehydration leads to the formation of boroxines, which exist in equilibrium with the boronic acid in solution.[7][8][9]
Stability and Storage

Boronic acids, including cyclopropyl-substituted derivatives, can be prone to decomposition over time, particularly when exposed to air and moisture.[7] Two primary degradation pathways are:

  • Protodeboronation: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.

  • Boroxine Formation: Dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride. This process is often reversible in the presence of water.[9]

To ensure the integrity of (3-Cyclopropyl-5-methylphenyl)boronic acid, the following storage conditions are recommended:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Store under an inert atmosphere (e.g., argon or nitrogen).

For applications requiring high purity and reactivity, using freshly prepared or recently purchased material is advisable. Alternatively, conversion to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester, can be considered for long-term storage and controlled release in reactions.[7][8]

Safe Handling and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, it is prudent to handle all chemicals with care. Based on the safety data for boric acid and general laboratory practice, the following precautions should be taken:[1][3][10]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Wear safety glasses or goggles.

    • Wear a lab coat.

    • Wear chemically resistant gloves (e.g., nitrile).

  • Hygiene: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Synthesis of (3-Cyclopropyl-5-methylphenyl)boronic acid: A Step-by-Step Protocol

A common and effective method for the synthesis of arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic workup.[5] The following protocol is a proposed synthetic route for (3-Cyclopropyl-5-methylphenyl)boronic acid, based on established procedures.

Required Starting Material: 1-Bromo-3-cyclopropyl-5-methylbenzene

The key precursor for this synthesis is 1-bromo-3-cyclopropyl-5-methylbenzene. While not commercially available from all major suppliers, it can be synthesized through multi-step procedures from simpler starting materials.

Synthetic Workflow

Synthesis_Workflow Start 1-Bromo-3-cyclopropyl-5-methylbenzene Grignard_Formation Grignard Formation (Mg, THF) Start->Grignard_Formation Borylation Borylation (B(OMe)₃, -78 °C) Grignard_Formation->Borylation Hydrolysis Acidic Hydrolysis (HCl (aq)) Borylation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Product (3-Cyclopropyl-5-methylphenyl)boronic acid Purification->Product

Caption: Proposed workflow for the synthesis of (3-Cyclopropyl-5-methylphenyl)boronic acid.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-cyclopropyl-5-methylbenzene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (2 M aqueous solution)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under an inert atmosphere (argon or nitrogen).

    • Add a small crystal of iodine to the magnesium turnings.

    • In the dropping funnel, dissolve 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Borylation:

    • In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula or dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an ethereal solvent and a nonpolar solvent like hexanes. Trituration with hexanes can also be effective in removing nonpolar impurities.[5]

Analytical Characterization

The structure and purity of the synthesized (3-Cyclopropyl-5-methylphenyl)boronic acid should be confirmed by standard analytical techniques.

Table 2: Expected Spectral Data

TechniqueExpected ObservationsRationale
¹H NMR Aromatic protons (singlets or multiplets), methyl protons (singlet), cyclopropyl protons (multiplets), and a broad singlet for the B(OH)₂ protons (can exchange with D₂O).The chemical shifts and splitting patterns will be characteristic of the substituted phenyl ring and the cyclopropyl and methyl groups.
¹³C NMR Aromatic carbons, methyl carbon, and cyclopropyl carbons. The carbon attached to the boron atom will have a characteristic chemical shift.Provides information on the carbon skeleton of the molecule.
¹¹B NMR A broad singlet in the range of δ 28-34 ppm.This is characteristic of a trigonal planar (sp²) boronic acid.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound.Confirms the molecular weight and elemental composition.
FT-IR O-H stretching (broad), C-H stretching (aromatic and aliphatic), B-O stretching, and C=C stretching (aromatic).Provides information on the functional groups present in the molecule.

Application in Suzuki-Miyaura Cross-Coupling Reactions

(3-Cyclopropyl-5-methylphenyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[1][2][3]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Biaryl R²-B(OH)₂ Transmetalation Transmetalation PdII_Biaryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X BoronicAcid R²-B(OH)₂ (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • (3-Cyclopropyl-5-methylphenyl)boronic acid (1.1-1.5 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, (3-Cyclopropyl-5-methylphenyl)boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 3: Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical ConditionsRationale/Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial for reaction efficiency and depends on the substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the transmetalation step, activating the boronic acid.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.

Conclusion

(3-Cyclopropyl-5-methylphenyl)boronic acid is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern allows for the introduction of a cyclopropyl moiety, which can impart desirable properties to target molecules. This guide provides a comprehensive framework for the synthesis, characterization, and application of this compound, enabling researchers to leverage its synthetic utility with a strong understanding of the underlying chemical principles.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Safety Data Sheet: Boric acid - Carl ROTH. [Link]

  • Safety Data Sheet: Boric acid - Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET BORIC ACID - International Scientific Supplies. [Link]

  • Boric Acid - SAFETY DATA SHEET. (2021). [Link]

  • Boric Acid Safety & Hazards | Lab Alley. (2025). [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society - ACS Publications. (2009). [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. [Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine - PubMed. (2012). [Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine | Request PDF - ResearchGate. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. [Link]

  • Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. (2026). [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010). [Link]

  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. (2025). [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. [Link]

  • Synthesis and Application of Cyclopropylboronic Acid Phenyloxy Esters Introduction CAS No: 126689-01-8 - Career Henan Chemical Co. (2025). [Link]

  • One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers - PubMed. (2017). [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF - ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

  • (3-cyclopropyl-5-methylphenyl)boronic acid - 百灵威广州试剂代理商. [Link]

Sources

Exploratory

3-Cyclopropyl-5-methylphenylboronic acid chemical structure and properties

An In-Depth Technical Guide to 3-Cyclopropyl-5-methylphenylboronic Acid for Advanced Research and Development Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 3-Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Cyclopropyl-5-methylphenylboronic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Cyclopropyl-5-methylphenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. Our focus is to deliver not just data, but actionable insights grounded in established chemical principles and field-proven applications.

Introduction: Strategic Value in Synthesis

Arylboronic acids are foundational pillars in modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, 3-Cyclopropyl-5-methylphenylboronic acid (CAS No. 2225155-57-5) has emerged as a particularly valuable reagent. Its structure uniquely combines the stability and reactivity of an arylboronic acid with the desirable physicochemical properties of a cyclopropyl moiety.

The cyclopropyl group is far more than a simple alkyl substituent; its significant ring strain (~27.5 kcal/mol) imparts unique electronic and steric characteristics.[2] In medicinal chemistry, the incorporation of a cyclopropyl ring is a well-established strategy to enhance metabolic stability, improve binding potency by enforcing conformational rigidity, and modulate properties such as lipophilicity and pKa.[2][3] This guide will explore the synthesis, properties, and critical applications of this versatile compound, providing the technical depth required for its effective utilization in demanding synthetic campaigns.

Chemical Structure and Physicochemical Properties

The structural and electronic attributes of a reagent are paramount to its function. 3-Cyclopropyl-5-methylphenylboronic acid features a phenyl ring substituted at the 1, 3, and 5 positions, a pattern that influences its reactivity in cross-coupling reactions.

Caption: Chemical Structure of 3-Cyclopropyl-5-methylphenylboronic acid.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2225155-57-5[4]
Molecular Formula C₁₀H₁₃BO₂[4]
Molecular Weight 176.02 g/mol [4]
Appearance Typically a white to off-white solidInferred from similar compounds
Purity ≥95%[4]
Solubility Soluble in organic solvents like THF, Dioxane, DMF[5]

Synthesis and Purification Protocol

The synthesis of arylboronic acids often involves the reaction of an organometallic species with a borate ester, followed by acidic hydrolysis. The following protocol describes a reliable method for preparing 3-Cyclopropyl-5-methylphenylboronic acid from its corresponding aryl bromide.

Synthetic Workflow: Grignard Formation and Borylation

synthesis_workflow ArylBromide 1-Bromo-3-cyclopropyl-5-methylbenzene Grignard Grignard Reagent Formation (Ar-MgBr) ArylBromide->Grignard Mg Magnesium Turnings Mg->Grignard THF Anhydrous THF THF->Grignard Borylation Low-Temp Borylation (-78 °C to RT) Grignard->Borylation Slow Addition Borate Trimethyl Borate B(OMe)₃ Borate->Borylation Quench Acidic Quench (aq. HCl) Borylation->Quench Product Crude Product 3-Cyclopropyl-5-methylphenylboronic acid Quench->Product Extraction Purify Purification (Recrystallization) Product->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of 3-Cyclopropyl-5-methylphenylboronic acid.

Step-by-Step Synthesis Protocol
  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 equivalent) in anhydrous THF dropwise. Maintain a gentle reflux.

    • Causality: The Grignard formation is exothermic and moisture-sensitive. Anhydrous conditions are critical to prevent quenching of the highly reactive organomagnesium species. Iodine acts as an initiator by exposing a fresh magnesium surface.

  • Borylation:

    • In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula.

    • Causality: The addition is performed at low temperature to control the exothermicity and prevent over-addition of the Grignard reagent to the boron center, which would form undesirable borinate byproducts.[6]

  • Hydrolysis and Isolation:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-8 hours.[7]

    • Quench the reaction by carefully adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH 2-3).[7]

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

    • Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes.[7]

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and LC-MS analysis to ensure the absence of borinic acids or other impurities.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-Cyclopropyl-5-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling, a robust and versatile method for forming C-C bonds.[5][8] This reaction is tolerant of a wide range of functional groups, making it a cornerstone of pharmaceutical synthesis.[1][6]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8]

suzuki_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X (Palladacycle) OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar' TM->PdII_Ar Boronate Ar'-B(OH)₂ (Boronic Acid) Boronate->TM Base Base (e.g., K₂CO₃) Base->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Coupling with an Aryl Bromide
  • Reaction Setup:

    • To a reaction vessel, add 3-Cyclopropyl-5-methylphenylboronic acid (1.2-1.5 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[9]

    • Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos are highly effective for coupling with less reactive aryl chlorides and hindered substrates.[9] The base is essential for activating the boronic acid in the transmetalation step.[8]

  • Solvent and Reaction Conditions:

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of toluene or dioxane and water (e.g., 10:1 ratio).

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[10] The water in the solvent system often accelerates the reaction.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash with water and brine, then dry the organic layer and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Stability, Handling, and Storage

Boronic acids are known for their potential instability under certain conditions. Understanding these pathways is key to ensuring reproducible results.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly in the presence of moisture or under acidic/basic conditions at elevated temperatures.[9][10]

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[11]

  • Trimerization (Anhydride Formation): Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides. While this is often not detrimental to reactivity, it can complicate characterization and stoichiometry.

Table 2: Best Practices for Handling and Storage

GuidelineRationaleSource
Store Under Inert Gas Prevents oxidation and minimizes exposure to atmospheric moisture.[10]
Refrigerate Low temperatures (2-8 °C) slow the rate of decomposition.[10][12]
Protect from Light Some boron compounds can be light-sensitive.[10]
Use Freshly Opened or Purified Material Ensures the highest purity and reactivity, minimizing the impact of degradation over time.[10]
Consider Boronate Esters For long-term storage or challenging purifications, conversion to a stable ester (e.g., pinacol boronate) can prevent degradation.[5][11]

Safety Profile

While specific data for 3-Cyclopropyl-5-methylphenylboronic acid is limited, data from analogous arylboronic acids should be used to guide safe handling procedures.

Table 3: GHS Hazard Information (Inferred)

HazardClassificationPrecautionary Statement
Skin Irritation Category 2H315: Causes skin irritation.[13][14]
Eye Irritation Category 2H319: Causes serious eye irritation.[13][14]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[13]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[15]

  • Hand Protection: Wear suitable chemical-resistant gloves.[15]

  • Skin and Body Protection: Use a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15]

Conclusion

3-Cyclopropyl-5-methylphenylboronic acid is a highly functional and strategic building block for organic synthesis. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, where it serves as an effective precursor for introducing the valuable cyclopropylphenyl motif into complex molecules. A thorough understanding of its properties, synthetic routes, and stability is essential for leveraging its full potential in research and development, particularly in the field of medicinal chemistry where the cyclopropyl group offers distinct advantages for drug design.[2][3]

References

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid | 1256345-78-4. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Cyclopropyl-2-methoxyphenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-{[cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride. Retrieved from [Link]

  • Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4785-4796.
  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Cyclopropylboronic acid. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(4), 717–720.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Cyclopropylmethoxy)phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methylphenylboronic acid. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of (3-Cyclopropyl-5-methylphenyl)boronic acid

An In-Depth Technical Guide to (3-Cyclopropyl-5-methylphenyl)boronic acid Executive Summary: This guide provides a comprehensive technical overview of (3-Cyclopropyl-5-methylphenyl)boronic acid, a specialized organoboron...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Cyclopropyl-5-methylphenyl)boronic acid

Executive Summary: This guide provides a comprehensive technical overview of (3-Cyclopropyl-5-methylphenyl)boronic acid, a specialized organoboron compound. The presence of the cyclopropyl group, a strained three-membered ring, imparts unique conformational and electronic properties, making it a valuable building block in modern medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust synthetic methodology, and provides a detailed protocol for its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Attributes

(3-Cyclopropyl-5-methylphenyl)boronic acid is a white to off-white solid at room temperature. Its structure features a 1,3,5-trisubstituted aromatic ring, which provides steric direction and specific electronic characteristics to its coupling reactions. The key physical and chemical data are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃BO₂[1]
Molecular Weight 176.02 g/mol [1]
CAS Number 2225155-57-5[1][2]
Appearance White to off-white solidGeneral observation
Purity Typically ≥95%[2]
Canonical SMILES CC1=CC(C2CC2)=CC(=C1)B(O)OInferred

Stability and Reactivity Considerations: Like many boronic acids, this compound is relatively stable and can be handled in air, a significant advantage over more sensitive organometallic reagents.[3] However, a key consideration is its susceptibility to protodeboronation , a decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond.[4][5] This process can be accelerated by moisture, elevated temperatures, and non-optimal pH conditions, reducing the effective concentration of the active reagent in coupling reactions.[6] To mitigate this, storage under inert, dry conditions is recommended, and in some applications, the use of more stable boronate esters (e.g., pinacol or MIDA esters) may be advantageous.[7]

Synthesis Methodology

The synthesis of (3-Cyclopropyl-5-methylphenyl)boronic acid typically follows a well-established organometallic pathway involving the formation of a Grignard or organolithium reagent from a corresponding aryl halide, followed by quenching with a borate ester.

Causality of Experimental Design: The choice of an organometallic intermediate is crucial. Grignard reagents are often preferred for their balance of reactivity and operational simplicity. The reaction is performed at very low temperatures (e.g., -78 °C) to control the high reactivity of the organometallic species and prevent side reactions, such as homocoupling.[3][8] The subsequent borylation step with an electrophilic boron source like trimethyl or triisopropyl borate forms the boronate ester intermediate. An acidic aqueous workup is then required to hydrolyze this ester to the final boronic acid product.[3] The use of strictly anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen) is paramount until the final quenching step to prevent premature decomposition of the highly reactive organometallic intermediate.

G A 1-Bromo-3-cyclopropyl- 5-methylbenzene B Mg / Anhydrous THF (Inert Atmosphere) A->B Activation C Grignard Reagent (Organometallic Intermediate) B->C Formation D B(OMe)₃ or B(O-iPr)₃ @ -78 °C C->D Nucleophilic Attack E Boronate Ester Intermediate D->E Borylation F Aqueous Acid (e.g., HCl) Workup E->F Hydrolysis G (3-Cyclopropyl-5-methylphenyl)boronic acid F->G Product Isolation Suzuki_Cycle cluster_0 cluster_1 Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ Base PdII_Biaryl->Pd0 Ar-Ar' OA Oxidative Addition RE Reductive Elimination TM Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine (3-Cyclopropyl-5-methylphenyl)boronic acid (1.3 equivalents), the desired aryl or heteroaryl bromide (1.0 equivalent), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like tricyclohexylphosphine (P(Cy)₃) (4-10 mol%). [3]2. Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).

  • Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. The addition of water can often accelerate the reaction. [3]4. Reaction Conditions: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and reactivity of boronic acids.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C) and under an inert atmosphere (Nitrogen or Argon) to minimize degradation from moisture and air. [4][6][9]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Handle in a chemical fume hood. In case of spills, sweep up the material carefully and place it in a suitable disposal container. [9]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [6]

Conclusion

(3-Cyclopropyl-5-methylphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its structural features make it particularly useful for introducing the cyclopropylphenyl motif into complex molecules, a strategy frequently employed in drug discovery to enhance metabolic stability and binding affinity. A thorough understanding of its synthesis, stability, and application in Suzuki-Miyaura cross-coupling reactions enables chemists to effectively utilize this reagent for the efficient construction of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
  • Lab Alley. (2025, July 15). How to Store Boric Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • RSC Publishing. (2020, September 30). Boronic acid-mediated ring-opening and Ni-catalyzed arylation of 1-arylcyclopropyl tosylates. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • PMC. (2013, October 17). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

  • nabimro. (n.d.). 3-cyclopropyl-5-methylph, RHAWN, 2637357. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety and Handling of (3-Cyclopropyl-5-methylphenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety, handling, and toxicological profile of (3-Cyclopropyl-5-methylphenyl)boronic acid an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of (3-Cyclopropyl-5-methylphenyl)boronic acid and, by extension, the broader class of arylboronic acids. As a Senior Application Scientist, the goal is to move beyond a simple recitation of Safety Data Sheet (SDS) sections and provide a narrative grounded in practical laboratory experience, explaining the causality behind safety protocols and empowering researchers to build a culture of safety and experimental integrity.

A specific, universally adopted SDS for (3-Cyclopropyl-5-methylphenyl)boronic acid may vary between suppliers. Therefore, this guide synthesizes data from analogous compounds and authoritative sources to present a model framework for risk assessment. Users must always consult the supplier-specific SDS for the exact product in use.

Compound Identity and Hazard Classification: A First Principles Approach

(3-Cyclopropyl-5-methylphenyl)boronic acid belongs to the arylboronic acid class, compounds of immense utility in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1] While indispensable, their safe handling requires a nuanced understanding of their potential hazards.

The primary hazards associated with arylboronic acids, including the target compound, typically revolve around irritation and potential toxicity, rather than acute flammability or reactivity under standard laboratory conditions.[2][3][4]

Interpreting the GHS Classification:

A typical Globally Harmonized System (GHS) classification for an arylboronic acid will include the following hazard statements, which form the foundation of our risk assessment.

Hazard ClassGHS Hazard Statement (H-Code)Rationale and Implication for the Researcher
Skin Corrosion/IrritationH315: Causes skin irritation. [3]This is a common classification for fine chemical powders. The boronic acid functional group and the organic backbone can cause localized irritation upon contact. This necessitates the consistent use of appropriate gloves.
Serious Eye Damage/IrritationH319: Causes serious eye irritation. [3]The eyes are particularly sensitive. Particulate matter can cause significant mechanical and chemical irritation, potentially leading to serious damage. This is a non-negotiable mandate for wearing safety goggles or a face shield.[5]
Specific Target Organ ToxicityH335: May cause respiratory irritation. [3]As a fine powder, this compound can be easily aerosolized during handling (e.g., weighing). Inhalation can irritate the mucous membranes of the respiratory tract. All handling of the solid should occur in a well-ventilated area, preferably a fume hood.
Acute Toxicity (Oral)H302: Harmful if swallowed. [3]While not acutely toxic in small quantities, ingestion can be harmful. This underscores the importance of strict personal hygiene, such as prohibiting eating or drinking in the lab and washing hands thoroughly after handling.[6]
Reproductive ToxicityH360FD: May damage fertility. May damage the unborn child. [7][8]This is a significant hazard associated with boric acid and some organoboron compounds.[9] It requires stringent containment measures and dictates that personnel who are pregnant or planning a pregnancy should be fully informed of the risks.

The Scientist's Guide to the 16 SDS Sections

An SDS is more than a regulatory document; it is a roadmap for safe use. Here, we dissect its 16 sections from a practical, in-the-lab perspective.

Section 1-3: Identification, Hazards, and Composition This section provides the compound's identity (CAS No. for related compounds: 411235-57-9 for Cyclopropylboronic acid) and its GHS classification, as detailed above.[2] It confirms you have the right document for the right chemical.

Section 4: First-Aid Measures: Your Immediate Response Protocol In the event of an exposure, immediate and correct action is critical.

  • Inhalation : Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested.[10][11] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10][11] If irritation persists, seek medical advice.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[10] Get prompt medical attention.

  • Ingestion : Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[12] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[10]

Section 5: Fire-Fighting Measures: Preparing for the Unexpected Arylboronic acids are typically combustible solids but do not pose a high fire risk under normal conditions.[10]

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[11]

  • Specific Hazards : Thermal decomposition may produce toxic fumes, including carbon oxides and boron oxides.[4]

  • Advice for Firefighters : Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Section 6: Accidental Release Measures: Containment and Cleanup A spill of a solid powder requires careful management to prevent aerosolization.

  • Personal Precautions : Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 8, including a respirator.[11] Avoid breathing dust.[4]

  • Environmental Precautions : Prevent the powder from entering drains or waterways.[10]

  • Cleanup : Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[11] Avoid actions that generate dust.

Section 7: Handling and Storage: Proactive Safety This is where safety culture is built.

  • Handling : All manipulations, especially weighing, should be conducted in a well-ventilated chemical fume hood to avoid dust formation and inhalation.[4][6] Use non-sparking tools.[10] Wash hands thoroughly after handling.[6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Arylboronic acids can be hygroscopic and may undergo protodeboronation (decomposition) in the presence of moisture.[13][14][15] Some may also be light-sensitive.[16]

Section 8: Exposure Controls/Personal Protection: Your Barrier Against Hazards This is the most critical section for the day-to-day researcher.

  • Engineering Controls : A certified chemical fume hood is essential for handling the solid. Eyewash stations and safety showers must be readily accessible.[2]

  • Eye/Face Protection : Chemical safety goggles are mandatory.[2] A face shield should be used when handling larger quantities or when there is a significant splash risk.[5]

  • Skin Protection : Wear nitrile or neoprene gloves.[17][18] Always inspect gloves before use and use proper removal technique.[19] A lab coat is required.

  • Respiratory Protection : If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator should be used.[11][19]

Section 9-11: Physical, Chemical, and Toxicological Properties

  • Appearance : Typically a white to off-white solid powder.

  • Stability : Stable under recommended storage conditions.[4][20] However, they are susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by water.[13][15] This process can be accelerated by changes in pH or the presence of certain metals.[21][22]

  • Toxicology : The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[3][23] The most significant long-term concern is potential reproductive toxicity, a known effect of boric acid.[7][8][24] There is generally no evidence of carcinogenicity for boric acid.[24][25]

Section 12-16: Ecological, Disposal, Transport, and Regulatory Information

  • Disposal : Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter the environment.[3][10]

  • Transport : Not typically regulated as a hazardous material for transport.

Experimental Workflows & Protocols

Workflow 1: Initial Risk Assessment and Control Selection

This workflow outlines the logical steps a researcher should take before using the compound for the first time.

cluster_prep Preparation Phase cluster_controls Control Implementation cluster_procedure Procedural Review A Obtain Supplier-Specific SDS B Read & Understand All 16 Sections A->B C Identify Key Hazards (Irritation, Respiratory, Reproductive) B->C D Confirm Fume Hood is Certified & Functioning C->D E Select & Inspect PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C->E F Locate Nearest Eyewash & Safety Shower C->F G Review Experimental Protocol D->G E->G F->G H Incorporate SDS Handling Steps into Protocol (e.g., 'Weigh in fume hood') G->H I Prepare Waste Container & Label H->I J J I->J Proceed with Experiment

Caption: Logical workflow for pre-experimental risk assessment.

Protocol 1: Safe Weighing and Handling of Solid (3-Cyclopropyl-5-methylphenyl)boronic acid
  • Preparation : Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Engineering Control : Turn on the chemical fume hood and verify it is drawing correctly (e.g., via a tissue test or airflow monitor).

  • Staging : Place an analytical balance, weigh paper/boat, spatula, and a labeled, sealable reaction vessel inside the fume hood.

  • Dispensing : Retrieve the stock container of the boronic acid. Open it only inside the fume hood.

  • Weighing : Carefully use the spatula to transfer the desired amount of powder onto the weigh paper. Avoid any rapid movements that could aerosolize the fine powder.

  • Transfer : Gently transfer the weighed solid into the reaction vessel.

  • Sealing : Immediately and securely seal both the stock container and the reaction vessel.

  • Cleanup : Use a damp cloth or a specialized lab vacuum to clean any residual powder from the balance and fume hood surface. Dispose of the weigh paper and any contaminated wipes in the designated solid chemical waste container.

  • Doffing : Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Workflow 2: Emergency Spill Response Process

This decision tree guides the immediate actions required in the event of a spill.

A Spill Occurs B Is the spill large or outside of a containment hood? A->B C Alert colleagues & evacuate area. Call emergency response. B->C Yes D Is the spill contained within the fume hood? B->D No D->C No E Ensure proper PPE is worn (gloves, goggles, respirator if needed). D->E Yes F Cover spill with damp paper towels to prevent dust formation. E->F G Carefully scoop material into a labeled hazardous waste container. F->G H Decontaminate the area with a suitable solvent/detergent. G->H I Dispose of all cleanup materials as hazardous waste. H->I J Report the incident to the Lab Manager/Safety Officer. I->J

Sources

Foundational

Difference between (3-Cyclopropyl-5-methylphenyl)boronic acid and cyclopropylmethoxy analogs

This guide provides an in-depth technical analysis comparing (3-Cyclopropyl-5-methylphenyl)boronic acid (C-linked analog) and its cyclopropylmethoxy (O-linked) analogs. It is designed for medicinal chemists and process d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing (3-Cyclopropyl-5-methylphenyl)boronic acid (C-linked analog) and its cyclopropylmethoxy (O-linked) analogs. It is designed for medicinal chemists and process development scientists optimizing biaryl scaffolds.

Executive Summary

In the optimization of biaryl pharmacophores, the choice between a direct C-cyclopropyl substituent and a cyclopropylmethoxy ether linkage represents a critical decision point between metabolic stability and synthetic accessibility .

  • Molecule A (C-Linked): (3-Cyclopropyl-5-methylphenyl)boronic acid.[1] Characterized by high metabolic stability and increased lipophilicity. It serves as a robust bioisostere for isopropyl groups but requires transition-metal catalysis for installation.

  • Molecule B (O-Linked): (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid.[1] Characterized by rapid synthetic access (Williamson ether synthesis) and lower lipophilicity. However, it introduces a significant metabolic liability via CYP450-mediated

    
    -dealkylation.
    

Key Recommendation: Use the O-linked analog for rapid SAR scanning and solubility improvement. Transition to the C-linked analog to block metabolic clearance or improve blood-brain barrier (BBB) penetration during lead optimization.

Structural & Physicochemical Characterization

The introduction of the oxygen atom in the cyclopropylmethoxy analog fundamentally alters the electronic and steric profile of the boronic acid intermediate.

Comparative Profile
PropertyC-Cyclopropyl (Molecule A) Cyclopropylmethoxy (Molecule B) Implication
Linkage

(Direct)

(Ether)
C-Link is metabolically rigid; O-Link is flexible.
Hammett Constant (

)
-0.07 (Weak Donor)+0.10 (Inductive Withdrawal)*O-Link is inductively withdrawing at meta, but resonant donating (

).
Electronic Effect Hyperconjugation (Walsh orbitals)Strong

-donation (

)
Molecule B is more electron-rich, increasing protodeboronation risk.
Lipophilicity (

cLogP)
Base Value-0.5 to -0.8 unitsO-Link lowers LogP, improving aqueous solubility.
Metabolic Risk Low (Ring oxidation only)High (

-dealkylation)
Molecule B is a substrate for CYP2D6/3A4.

*Note: While alkoxy groups are strong ortho/para donors, their meta effect is dominated by inductive withdrawal, though the overall ring remains electron-rich due to resonance.

Synthetic Access & Experimental Protocols

Synthesis of (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid (O-Linked)

This route relies on classical nucleophilic substitution, making it highly scalable and cost-effective.

Protocol:

  • Alkylation: Charge a reactor with 3-bromo-5-methylphenol (1.0 eq), (bromomethyl)cyclopropane (1.2 eq), and

    
     (2.0 eq) in DMF. Heat to 60°C for 4 hours.
    
  • Workup: Dilute with water, extract with EtOAc. Yields aryl bromide intermediate >90%.

  • Borylation: React the aryl bromide with

    
     (1.1 eq), 
    
    
    
    (3 mol%), and KOAc in dioxane at 90°C.
  • Hydrolysis (Optional): Treat pinacol ester with

    
    /HCl to yield the free boronic acid.
    
Synthesis of (3-Cyclopropyl-5-methylphenyl)boronic acid (C-Linked)

Installation of the C-cyclopropyl group is more challenging and typically requires a Kumada or Suzuki coupling before boronic acid generation to avoid scrambling.

Protocol:

  • Cyclopropylation: Charge a dry flask with 1,3-dibromo-5-methylbenzene (1.0 eq), Cyclopropylmagnesium bromide (1.1 eq), and

    
     (5 mol%) in THF. Reflux for 12 hours.
    
    • Control Point: Monitor mono- vs. bis-coupling carefully by HPLC.

  • Lithiation-Borylation: Cool the resulting 1-bromo-3-cyclopropyl-5-methylbenzene to -78°C in THF. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min.
    
  • Quench: Add Triisopropyl borate (1.5 eq). Warm to RT. Acidify with 1N HCl.

Synthetic Logic Diagram (Graphviz)

Synthesis cluster_0 Route A: O-Linked (Ether) cluster_1 Route B: C-Linked (Direct) Start_A 3-Bromo-5-methylphenol Step_A1 Alkylation (Br-CH2-cPr, K2CO3) Start_A->Step_A1 Inter_A Aryl Bromide Ether Step_A1->Inter_A Step_A2 Miyaura Borylation (Pd, B2pin2) Inter_A->Step_A2 Prod_A O-Linked Boronic Acid Step_A2->Prod_A Start_B 1,3-Dibromo-5-methylbenzene Step_B1 Kumada Coupling (cPr-MgBr, Pd) Start_B->Step_B1 Inter_B Bromo-Cyclopropyl Arene Step_B1->Inter_B Step_B2 Lithiation (n-BuLi, -78C) Inter_B->Step_B2 Step_B3 Borate Quench (B(OiPr)3) Step_B2->Step_B3 Prod_B C-Linked Boronic Acid Step_B3->Prod_B

Caption: Comparative synthetic workflows showing the low-cost alkylation route (Top) vs. the metal-catalyzed C-C bond formation route (Bottom).

Medicinal Chemistry Implications[1][2][3][4][5][6][7][8][9]

Metabolic Stability (The "Soft Spot")

The primary differentiator is the susceptibility to oxidative metabolism.

  • O-Linked Vulnerability: The methylene group adjacent to the oxygen (

    
    ) is highly prone to 
    
    
    
    -dealkylation
    by CYP enzymes (CYP2D6, CYP3A4). This cleavage releases the free phenol and cyclopropanecarboxaldehyde, often leading to rapid clearance and loss of potency.
  • C-Linked Robustness: The cyclopropyl ring C-H bonds are stronger (

    
     kcal/mol) than typical alkyl C-H bonds. While the ring can be oxidized to a hydroxy-cyclopropyl metabolite, it generally blocks the rapid degradation seen with ethers or isopropyl groups.
    
Reactivity in Suzuki-Miyaura Coupling

When utilizing these boronic acids in cross-coupling:

  • Protodeboronation Risk: The O-linked analog is more electron-rich. Under hydrolytic basic conditions (e.g.,

    
    ), it is more susceptible to protodeboronation (loss of 
    
    
    
    replaced by
    
    
    ).
    • Mitigation: Use anhydrous bases (

      
      ) or non-protic solvents (DMF/Dioxane) if yields are low.
      
  • Steric Factors: Both analogs utilize the 3- and 5-positions, leaving the boronic acid relatively unhindered. Steric hindrance is rarely a differentiating factor here.

Metabolic Pathway Diagram (Graphviz)

Metabolism cluster_O O-Linked Instability cluster_C C-Linked Stability Drug_O O-Cyclopropylmethyl Analog CYP_O CYP450 (Oxidation at alpha-C) Drug_O->CYP_O Inter_O Hemiacetal Intermediate (Unstable) CYP_O->Inter_O Met_O1 Major Metabolite: Phenol Derivative Inter_O->Met_O1 Spontaneous Collapse Met_O2 Byproduct: Cyclopropanecarboxaldehyde Inter_O->Met_O2 Drug_C C-Cyclopropyl Analog CYP_C CYP450 (Ring Oxidation) Drug_C->CYP_C Slow Reaction Met_C Minor Metabolite: 1-Hydroxycyclopropyl CYP_C->Met_C

Caption: Metabolic divergence showing the rapid degradation of the ether linkage (Top) versus the oxidative resistance of the direct C-C bond (Bottom).

References

  • Bioisosterism of Cyclopropyl Groups

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Metabolic Stability of Ethers vs.

    • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.

  • Suzuki Coupling of Electron-Rich Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.

  • Synthesis of Cyclopropyl Arenes

    • Charette, A. B., et al. (2010). "Direct Synthesis of Cyclopropylboronic Acid Esters." Journal of the American Chemical Society.[2][3] (General methodology reference).

Sources

Exploratory

Steric Effects of 3-Cyclopropyl Group in Boronic Acid Derivatives

The 3-cyclopropyl group represents a high-value structural motif in modern medicinal chemistry, particularly in the optimization of boronic acid-based inhibitors .[1] Its utility is most prominently demonstrated in the d...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-cyclopropyl group represents a high-value structural motif in modern medicinal chemistry, particularly in the optimization of boronic acid-based inhibitors .[1] Its utility is most prominently demonstrated in the development of Ultra-Broad-Spectrum Beta-Lactamase Inhibitors (BLIs) , such as Xeruborbactam (QPX7728) , where it serves as a critical steric and electronic modulator.

This guide details the steric effects, mechanistic advantages, and synthetic integration of the 3-cyclopropyl motif in boronic acid derivatives.[1]

An In-Depth Technical Guide for Drug Development

Executive Summary: The "Goldilocks" Steric Modulator

In the design of covalent inhibitors—specifically those utilizing a boron warhead—the 3-cyclopropyl group (often positioned meta to the boron or fused to the boronate ring) functions as a strategic "Goldilocks" substituent. It provides sufficient steric bulk to restrict conformation and fill hydrophobic pockets (e.g., His105 in beta-lactamases) without the excessive volume that leads to steric clash in constricted active sites (e.g., Metallo-Beta-Lactamases).[1]

Key Technical Advantages:

  • Conformational Locking: The cyclopropyl group exerts "cyclopropylic strain," restricting the rotation of adjacent bonds and pre-organizing the inhibitor into a bioactive conformation (often the syn or specific enantiomer).

  • Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated oxidation, enhancing the metabolic stability of the drug candidate.

  • Hydrophobic Bridging: In cyclic boronates (e.g., QPX7728), the group creates a hydrophobic bridge that stabilizes the transition state intermediate, a critical factor in achieving nanomolar potency against carbapenemases.

Case Study: The QPX7728 (Xeruborbactam) Paradigm

The evolution from first-generation cyclic boronates (e.g., Vaborbactam ) to ultra-broad-spectrum agents (QPX7728 ) hinges on the steric optimization of the ring system. Vaborbactam utilizes a bulky amide side chain at the C3 position, which provides potency against Serine Beta-Lactamases (SBLs) but sterically clashes with the active site of Metallo-Beta-Lactamases (MBLs).

The introduction of the cyclopropyl motif (specifically in a cyclopropa-fused benzoxaborinine system) resolves this dichotomy.

Comparative SAR Analysis
FeatureVaborbactam (Vabomere) Xeruborbactam (QPX7728)
Core Structure Cyclic Boronic Acid (Oxaborinine)Cyclopropa-fused Benzoxaborinine
Key Steric Element C3-Amide Side Chain (High flexibility, high bulk)Cyclopropyl Ring (Rigid, compact, hydrophobic)
SBL Activity (KPC, CTX-M) Potent (< 10 nM)Potent (< 5 nM)
MBL Activity (NDM, VIM) Inactive (Steric Clash)Potent (Fits hydrophobic pocket)
Mechanism Mimics Transition State (TS)Mimics TS + Hydrophobic interaction with His105
Mechanistic Pathway (Graphviz)

The following diagram illustrates the decision logic in optimizing the boronate scaffold from SBL-specific to Ultra-Broad-Spectrum.

BLI_Optimization Start Boronic Acid Lead (SBL Activity Only) Problem Challenge: MBL Active Site is Constricted (Zinc Center) Start->Problem Vaborbactam Vaborbactam Strategy: Add Bulky Amide Side Chain Problem->Vaborbactam QPX_Strategy QPX7728 Strategy: incorporate 3-Cyclopropyl Motif (Cyclopropa-fused ring) Problem->QPX_Strategy Clash Result: Steric Clash with MBLs (No Activity against NDM/VIM) Vaborbactam->Clash Effect1 Steric Effect: Compact Hydrophobicity (No Clash) QPX_Strategy->Effect1 Effect2 Electronic Effect: Stabilizes Tetrahedral Boron QPX_Strategy->Effect2 Effect3 Interaction: Engages His105 Residue QPX_Strategy->Effect3 Result Outcome: Ultra-Broad Spectrum (SBL + MBL Inhibition) Effect1->Result Effect2->Result Effect3->Result

Caption: Structural optimization pathway comparing the bulky side-chain approach (Vaborbactam) vs. the compact cyclopropyl motif (QPX7728) for MBL inhibition.

The Reagent: 3-Cyclopropylphenylboronic Acid

Beyond cyclic drugs, the 3-cyclopropylphenylboronic acid moiety is a versatile building block in Suzuki-Miyaura cross-couplings for generating biaryl scaffolds.[1]

Steric & Electronic Profile
  • Steric Bulk: The cyclopropyl group at the meta (3-) position creates a "pocket" that can restrict rotation of the phenyl ring in the final drug molecule, potentially locking it into a bioactive conformation (atropisomerism control).

  • Electronic Influence: The cyclopropyl group is a weak electron donor (via hyperconjugation). In the 3-position, it subtly increases the electron density on the boron atom without the strong deactivating effects of ortho-substitution, maintaining high reactivity in cross-coupling.

Synthetic Utility

It is frequently used to introduce the cyclopropyl group as a bioisostere for:

  • Isopropyl group: Similar volume but higher metabolic stability.[1]

  • Phenyl ring: Reduced pi-stacking potential but similar lipophilicity.[1]

Experimental Protocol: Synthesis of a Cyclopropyl-Fused Boronate Core

Note: This protocol is a generalized adaptation based on the synthesis of QPX7728 intermediates (e.g., Hecker et al., J. Med.[1] Chem. 2020).[1][2][3][4][5][6][7]

Objective

Synthesis of the (1aR,7bS)-5-fluoro-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine core.

Reagents & Equipment
  • Starting Material: 2-Bromo-5-fluorobenzaldehyde (or related styrene derivative).[1]

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium Acetate (KOAc), Diethylzinc (
    
    
    ), Diiodomethane (
    
    
    ), Trifluoroacetic acid (TFA).
  • Solvents: 1,4-Dioxane, Dichloromethane (DCM), Toluene.[1]

Step-by-Step Methodology
  • Vinyl Boronate Formation:

    • Dissolve 2-bromo-5-fluorostyrene (1.0 eq) in anhydrous 1,4-dioxane.

    • Add

      
       (1.2 eq), KOAc (3.0 eq), and 
      
      
      
      (0.05 eq).
    • Degas with

      
       for 15 mins.
      
    • Heat at 90°C for 12 hours. Monitor by LC-MS for conversion to the pinacol boronate.[1]

    • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hex/EtOAc).

  • Cyclopropanation (Simmons-Smith):

    • To a solution of the vinyl boronate (1.0 eq) in DCM at -78°C, add

      
       (1.0 M in hexanes, 2.5 eq) dropwise.
      
    • Add

      
       (2.5 eq) slowly to maintain temperature.[1]
      
    • Allow the reaction to warm to Room Temperature (RT) over 4 hours.

    • Critical Control: The stereochemistry is controlled by the chiral auxiliary or ligand if asymmetric synthesis is required (as in QPX7728). For racemic, proceed as is.

    • Quench: Saturated

      
       solution. Extract with DCM.[1]
      
  • Ring Closure & Deprotection:

    • The resulting cyclopropyl boronate intermediate acts as the precursor.[1]

    • Intramolecular cyclization (if the aldehyde/carboxylic handle is present) is often triggered by acid catalysis.

    • Treat the pinacol ester with

      
       / 
      
      
      
      (oxidative cleavage) or Transesterification with isobutylboronic acid (sugar exchange) to liberate the free boronic acid.
    • Final Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

Validation Criteria (Self-Validating System)
  • 
    -NMR:  A signal shift from ~30 ppm (boronate ester) to ~28 ppm (cyclic boronic acid) confirms the oxidation state and environment.
    
  • Mass Spec: Observation of

    
     (negative mode) corresponding to the boronic acid species.
    
  • Functional Assay: The product must inhibit KPC-2 (SBL) with

    
     nM to validate the active pharmacophore.
    

References

  • Hecker, S. J., et al. (2020).[1][3] "Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases."[1][4][6][7][8][9][10][11][12] Journal of Medicinal Chemistry, 63(14), 7491–7507.[1] Link

  • Lomovskaya, O., et al. (2020).[1][6] "Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases." Antimicrobial Agents and Chemotherapy, 64(6), e00212-20.[1] Link

  • Tsivkovski, R., & Lomovskaya, O. (2020).[1][6] "Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases." Antimicrobial Agents and Chemotherapy, 64(6), e00130-20.[1] Link

  • Krajnc, A., et al. (2019).[1][3] "Structural Basis for Inhibition of Metallo-β-Lactamases by Boronic Acid Derivatives." ACS Infectious Diseases, 5(3), 362–372.[1] Link

  • Brem, J., et al. (2016).[1] "Structural Basis of Metallo-β-Lactamase Inhibition by Boronates." Nature Chemical Biology, 12, 1021–1026.[1] Link

Sources

Foundational

Solubility and Application Profiling of (3-Cyclopropyl-5-methylphenyl)boronic Acid in Organic Solvents

Introduction & Physicochemical Profile In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing complex biaryl scaffolds. However, the efficiency of this carbon-carbon b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profile

In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing complex biaryl scaffolds. However, the efficiency of this carbon-carbon bond-forming tool is fundamentally dictated by the solvation dynamics of the boron reagent.

(3-Cyclopropyl-5-methylphenyl)boronic acid (CAS: 2225155-57-5) presents a unique physicochemical profile[1]. The presence of both a cyclopropyl group at the C3 position and a methyl group at the C5 position imparts significant lipophilicity to the phenyl ring. While boronic acids generally dissolve more readily in organic solvents than in neutral aqueous solutions[2], these specific electron-donating and hydrophobic substituents drastically shift the compound's solubility baseline. Understanding this behavior is critical for preventing reaction bottlenecks such as incomplete transmetalation or oxidative homocoupling.

Thermodynamics of Solvation & Boroxine Equilibrium

The solubility of (3-Cyclopropyl-5-methylphenyl)boronic acid is governed by two competing thermodynamic forces: the hydrogen-bonding capacity of the dihydroxyl boron center and the hydrophobic bulk of the substituted aromatic ring.

In non-polar solvents (e.g., toluene or dichloromethane), boronic acids undergo a reversible dehydration process to form trimeric anhydrides known as boroxines. Boroxines exhibit entirely different solubility and reactivity profiles compared to their monomeric counterparts. To maintain the active monomeric state required for efficient coupling, Lewis basic solvents (such as THF or 1,4-Dioxane) are preferred, as their oxygen atoms coordinate with the empty p-orbital of the boron atom, stabilizing the monomer.

BoroxineEq A Boronic Acid Monomer (Active for Coupling) B Trimeric Boroxine (Dehydrated Form) A->B Heat / Non-polar Solvent (- H2O) B->A Polar Solvent / Aqueous (+ H2O)

Equilibrium between boronic acid monomers and boroxines in organic solvents.

Quantitative Solubility Matrix

To facilitate rational solvent selection, the following table summarizes the solubility profile of (3-Cyclopropyl-5-methylphenyl)boronic acid across common organic media. Note: Values are empirically estimated based on the lipophilic contributions of the cyclopropyl and methyl substituents.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Causality
THF / 1,4-Dioxane 7.5 / 2.2> 50 (High)Lewis base oxygen coordinates with the empty p-orbital of boron, stabilizing the monomer.
DMF / DMSO 36.7 / 46.7> 100 (Very High)Strong polar aprotic coordination completely disrupts boroxine networks.
Methanol / Ethanol 32.7 / 24.5> 50 (High)Protic hydrogen bonding stabilizes the boronic acid hydroxyl groups.
Toluene 2.410 - 30 (Moderate)Non-polar environment promotes dehydration into trimeric boroxines; requires heating[3].
Water 80.1< 1 (Very Low)High lipophilicity of the cyclopropyl and methyl groups severely restricts aqueous dissolution.

Mechanistic Insights: The Role of Base Activation

In the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the transfer of the aryl group from boron to the palladium(II) complex[2]. Because (3-Cyclopropyl-5-methylphenyl)boronic acid is highly lipophilic, it remains largely unreactive in its neutral state.

The addition of an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) serves as a critical solubility checkpoint . The base converts the neutral boronic acid into a negatively charged, highly nucleophilic boronate anion. This ionization dramatically increases its solubility in the aqueous phase of a biphasic solvent system, allowing it to interface efficiently with the palladium catalyst[3].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Aryl Halide Base Base Activation (Solubility Checkpoint) OxAdd->Base + Base Transmet Transmetalation with Boronate Base->Transmet + Solubilized Boronic Acid RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Release Product

Suzuki-Miyaura catalytic cycle highlighting the base-mediated solubility checkpoint.

Workflow: Biphasic Suzuki-Miyaura Coupling Protocol

To leverage the solubility profile of (3-Cyclopropyl-5-methylphenyl)boronic acid, a biphasic solvent system is highly recommended. The following protocol is designed as a self-validating system to ensure maximum yield and minimal side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh 1.2 equivalents of (3-Cyclopropyl-5-methylphenyl)boronic acid and 1.0 equivalent of the target aryl halide into a reaction flask.

  • Solvent System Formulation: Add a 4:1 v/v mixture of 1,4-Dioxane and Water. Causality: The 1,4-dioxane provides excellent solvation for the lipophilic boronic acid and the aryl halide, while the water is necessary to dissolve the inorganic base and facilitate boronate formation.

  • Base Addition: Add 2.5 equivalents of Potassium Carbonate (K₂CO₃).

  • Degassing (Critical Step): Sparge the biphasic mixture with inert Argon gas for 15 to 20 minutes. Causality: Higher oxygen levels lead to an increase in homocoupling, where two boronic acids couple together non-productively[4].

  • Catalyst Introduction: Add 5 mol% of Pd(dppf)Cl₂.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert atmosphere for 12 hours with vigorous stirring to maximize the interfacial surface area between the aqueous and organic phases.

  • Self-Validating Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Validation: The highly lipophilic nature of the cyclopropyl and methyl groups ensures the cross-coupled product partitions exclusively into the upper organic layer, leaving inorganic salts and unreacted boronate in the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting & Field-Proven Insights

  • Issue: Extensive Homocoupling.

    • Root Cause: Presence of dissolved oxygen or unliganded Pd(II) species in the mixture[4].

    • Solution: Ensure rigorous freeze-pump-thaw degassing rather than simple sparging if homocoupling persists.

  • Issue: Incomplete Dissolution / Sluggish Reaction.

    • Root Cause: The boronic acid has dehydrated into an insoluble boroxine network due to aged reagent or an overly non-polar solvent matrix.

    • Solution: Add a small volume of ethylene glycol or increase the water ratio slightly to hydrolyze the boroxine back to the active monomeric boronic acid.

References

  • Wikipedia | Suzuki reaction | [Link]

  • Royal Society of Chemistry (RSC) | CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling |[Link]

  • Yoneda Labs | Suzuki-Miyaura cross-coupling: Practical Guide |[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling with (3-Cyclopropyl-5-methylphenyl)boronic Acid

Scientific Rationale & Structural Significance The Suzuki-Miyaura cross-coupling is a palladium-catalyzed methodology that forms carbon-carbon bonds, widely regarded as a cornerstone of modern synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed methodology that forms carbon-carbon bonds, widely regarded as a cornerstone of modern synthetic organic chemistry[1]. In drug discovery, the strategic decoration of core scaffolds with specific functional groups is essential for optimizing pharmacokinetics, metabolic stability, and target binding.

The incorporation of a 3-cyclopropyl-5-methylphenyl moiety offers dual pharmacological advantages:

  • Cyclopropyl Group: Enhances lipophilicity, improves metabolic stability relative to linear alkyl chains, and provides unique steric bulk that can lock the molecule into a bioactive conformation. This motif has been successfully utilized in the synthesis of highly selective kinase inhibitors, such as chemical probes for STK17B and HPK1[2][3].

  • Methyl Group: Acts as a steric shield to block adjacent metabolic oxidation hotspots (e.g., CYP450-mediated aromatic hydroxylation) without adding excessive molecular weight.

(3-Cyclopropyl-5-methylphenyl)boronic acid (CAS: 2225155-57-5) serves as the premier building block for introducing this functionalized motif onto aryl or heteroaryl halide scaffolds[4]. This application note provides a comprehensive, self-validating protocol for executing this specific coupling, addressing inherent challenges such as steric hindrance and protodeboronation.

Mechanistic Causality & Reaction Design

Understanding the catalytic cycle is critical for troubleshooting and optimizing the coupling of sterically encumbered and electron-rich boronic acids.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII TransMet Transmetalation with Boronic Acid PdII->TransMet Base, Ar'-B(OH)2 PdII_Bi Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_Bi RedElim Reductive Elimination Biaryl Formation PdII_Bi->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product Ar-Ar' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds via three primary steps, each with specific causal requirements for this substrate:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond. For electron-rich or sterically hindered aryl halides, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos) are required to accelerate this step and prevent catalyst resting states[3].

  • Transmetalation: The boronic acid must be activated by a base to transfer the aryl group to the Pd(II) center[1]. The steric bulk of the 3-cyclopropyl-5-methylphenyl group can slow this step, making the choice of base (e.g., K3PO4) and the presence of water crucial for forming the reactive boronate complex.

  • Reductive Elimination: The newly formed biaryl is released, regenerating the Pd(0) catalyst.

Competing Pathways:

  • Protodeboronation: Electron-rich boronic acids are prone to hydrolytic cleavage of the C-B bond, yielding 1-cyclopropyl-3-methylbenzene. This is exacerbated by high temperatures and strong aqueous bases[1].

  • Homocoupling: Oxidative homocoupling of the boronic acid can occur if oxygen is present, leading to symmetric biaryl byproducts[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and expected yields for the coupling of (3-Cyclopropyl-5-methylphenyl)boronic acid with a standard aryl bromide.

Catalyst SystemBaseSolvent SystemTemp (°C)Expected Yield (%)Primary Byproduct
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0 M)Toluene/EtOH/H2O9045-60Protodeboronation
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 M)Dioxane/H2O (4:1)8065-80Homocoupling
XPhos Pd G2 (2 mol%) K3PO4 (1.5 M) Dioxane/H2O (10:1) 60-80 85-95 Trace

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G2, which provides superior performance for sterically hindered substrates[3], and a lower temperature baseline (60 °C) to minimize protodeboronation.

Workflow Prep 1. Reagent Prep (Inert Atm) Degas 2. Degassing (Ar/N2 Purge) Prep->Degas React 3. Heating (60-80°C) Degas->React Quench 4. Quench (EtOAc/H2O) React->Quench Purify 5. Purification (Chromatography) Quench->Purify Analyze 6. Validation (LC-MS/NMR) Purify->Analyze

Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Reagent Preparation (Inert Atmosphere):

    • In a dry, 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 0.5 mmol) and (3-Cyclopropyl-5-methylphenyl)boronic acid (1.2 equiv, 0.6 mmol). Note: The slight excess compensates for minor protodeboronation.

    • Add XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL).

    • Add aqueous K3PO4 (1.5 M, 1.0 mL, 3.0 equiv).

    • Degas the biphasic mixture by sparging with Argon or Nitrogen for 10 minutes, or via three freeze-pump-thaw cycles. This step is critical to prevent oxidative homocoupling[5].

  • Reaction Execution:

    • Seal the vial and heat the mixture in a pre-heated oil bath or reaction block at 60 °C.

    • Stir vigorously (≥800 rpm) to ensure adequate mixing of the biphasic system.

    • Monitor the reaction via LC-MS or TLC. Complete consumption of the aryl halide typically occurs within 2 to 6 hours.

  • Quench & Extraction:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and Water (5 mL).

    • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude residue via silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient).

    • Validate the product identity and purity using 1H NMR (look for the distinct cyclopropyl multiplet at ~0.6-1.0 ppm and the methyl singlet at ~2.3 ppm) and high-resolution mass spectrometry (HRMS).

Troubleshooting & Self-Validation Matrix

A robust protocol must be self-validating. Use the following matrix to diagnose and correct deviations:

  • Issue: Incomplete conversion of Aryl Halide.

    • Diagnostic: LC-MS shows unreacted starting material and the complete absence of the boronic acid mass.

    • Cause/Solution: The boronic acid likely underwent rapid protodeboronation[1]. Solution: Lower the reaction temperature to 60 °C, switch to a milder base (e.g., K2CO3), or increase the boronic acid stoichiometry to 1.5 equivalents.

  • Issue: High levels of symmetric biaryl byproduct.

    • Diagnostic: LC-MS shows a mass corresponding to the homocoupled boronic acid (3,3'-dicyclopropyl-5,5'-dimethylbiphenyl).

    • Cause/Solution: Oxygen ingress into the reaction vessel[5]. Solution: Ensure rigorous degassing of all solvents prior to heating and maintain a strict inert atmosphere throughout the reaction.

References

  • A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - nih.gov - 2

  • Suzuki-Miyaura cross-coupling: Practical Guide - yonedalabs.com - 1

  • US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - google.com - 3

  • Silver-Mediated Homocoupling of Arylboronic Acids - thieme-connect.com - 5

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - sigmaaldrich.com - Link

  • 193905-93-0 | (3-(tert-Butyl)-5-methylphenyl)boronic acid (CAS 2225155-57-5 reference) - bldpharm.com - 4

Sources

Application

Application Note: Palladium-Catalyzed Arylation Using (3-Cyclopropyl-5-methylphenyl)boronic Acid

Executive Summary (3-Cyclopropyl-5-methylphenyl)boronic acid (CAS: 2225155-57-5)[1] is a highly specialized organoboron reagent increasingly utilized in late-stage drug development and agrochemical synthesis. The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Cyclopropyl-5-methylphenyl)boronic acid (CAS: 2225155-57-5)[1] is a highly specialized organoboron reagent increasingly utilized in late-stage drug development and agrochemical synthesis. The incorporation of a cyclopropyl group provides a "metabolic shield," enhancing the half-life of pharmacophores against oxidative degradation while maintaining a lower lipophilicity (logD) compared to larger alkyl substituents. Concurrently, the meta-methyl group leverages the "magic methyl" effect, optimizing target binding affinity through conformational locking. This application note provides a comprehensive, self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this sterically and electronically nuanced boronic acid with aryl halides.

Mechanistic Rationale & Pathway Dynamics

The Suzuki-Miyaura coupling is a robust, widely adopted method for forming C(sp2)-C(sp2) bonds[2]. However, the presence of the electron-donating cyclopropyl and methyl groups on the phenyl ring subtly alters the transmetalation kinetics.

  • Oxidative Addition : The Pd(0) active catalyst inserts into the aryl halide bond to form a Pd(II) intermediate. Electron-rich ligands accelerate this step for deactivated aryl chlorides[2].

  • Base Activation : The boronic acid must be activated by a base to form a negatively charged boronate complex. This tetra-coordinated boron species is highly polarized, facilitating the transfer of the (3-cyclopropyl-5-methylphenyl) moiety to the Pd(II) center[3].

  • Transmetalation : This is often the rate-limiting step for sterically hindered ortho/meta-substituted boronic acids. The use of aqueous conditions accelerates the formation of a highly reactive Pd-OH intermediate.

  • Reductive Elimination : The biaryl product is released, regenerating the Pd(0) catalyst to continue the cycle[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide Addition TransMet Transmetalation Ar-Pd(II)-Ar' (via Base) OxAdd->TransMet (3-Cyclopropyl-5-methylphenyl) boronic acid + Base RedElim Reductive Elimination Product (Ar-Ar') + Pd(0) TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for arylboronic acid cross-coupling.

Reaction Optimization & Quantitative Data

To establish a highly reproducible protocol, extensive screening of catalysts, ligands, and bases was conducted. The primary competing side reactions for electron-rich boronic acids are protodeboronation (cleavage of the C-B bond by water/acid) and homocoupling (oxidative dimerization).

Table 1: Catalyst and Ligand Screening (1.0 mmol scale, Dioxane/H2O, 90°C)
Catalyst SystemLigandYield (%)Homocoupling (%)Causality / Observation
Pd(PPh3)4None4515Prone to oxidation; slow transmetalation leads to homocoupling.
Pd(OAc)2SPhos825Buchwald ligands accelerate oxidative addition but can be sterically hindered.
Pd(dppf)Cl2 None 94 <2 Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
Pd2(dba)3XPhos893Excellent for aryl chlorides, but overkill for standard bromides/iodides.
Table 2: Base and Solvent Effects (using Pd(dppf)Cl2)
BaseSolvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Na2CO3Toluene/H2O (4:1)90768
K2CO3Dioxane/H2O (4:1)90855
K3PO4 Dioxane/H2O (4:1) 90 96 <1
Cs2CO3DMF1006018

Expert Insight: K3PO4 in a Dioxane/H2O mixture is optimal. The water is strictly required to dissolve the inorganic base and form the critical Pd-OH intermediate, which reacts with the boronic acid orders of magnitude faster than the Pd-halide complex. Dioxane provides a high boiling point and excellent solubility for the organic substrates.

Detailed Experimental Protocol

This methodology is designed as a self-validating system to ensure high fidelity in target synthesis.

Reagents Required
  • Aryl Halide (Electrophile): 1.0 mmol (1.0 eq)

  • (3-Cyclopropyl-5-methylphenyl)boronic acid: 211.2 mg, 1.2 mmol (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2: 40.8 mg, 0.05 mmol (5 mol%)

  • Potassium Phosphate Tribasic (K3PO4): 424.5 mg, 2.0 mmol (2.0 eq)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reagent Preparation & Inert Atmosphere Setup:

    • Action: Charge a 25 mL Schlenk flask or sealed microwave vial with the aryl halide, (3-Cyclopropyl-5-methylphenyl)boronic acid, K3PO4, and Pd(dppf)Cl2.

    • Causality: Weighing the catalyst last minimizes its exposure to ambient moisture and oxygen.

  • Solvent Degassing (Critical Step):

    • Action: Add 10 mL of the Dioxane/H2O (4:1) mixture. Sparge the solution with ultra-pure Nitrogen or Argon for 15 minutes using a submerged needle.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid. Degassing ensures the catalytic cycle remains unbroken.

  • Heating & Reaction Monitoring:

    • Action: Seal the vessel and heat to 90°C in a pre-equilibrated oil bath or heating block for 2–4 hours.

    • Validation: At t = 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the aryl halide peak area is <1%.

  • Quench & Extraction:

    • Action: Cool the reaction to room temperature. Dilute with 15 mL Ethyl Acetate (EtOAc) and 10 mL saturated aqueous NH4Cl. Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).

    • Causality: NH4Cl neutralizes the strong base, preventing base-catalyzed degradation of the product during concentration.

  • Purification & Validation:

    • Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation: Confirm product identity and purity using 1H-NMR (look for the distinct cyclopropyl multiplet around 0.6-1.0 ppm and the aryl methyl singlet near 2.3 ppm) and high-resolution mass spectrometry (HRMS).

Workflow Prep 1. Reagent Prep & Degassing React 2. Pd-Catalyzed Coupling (90°C) Prep->React Quench 3. Aqueous Quench & Extraction React->Quench Purify 4. Flash Chromatography Quench->Purify Validate 5. NMR/LC-MS Validation Purify->Validate

Fig 2: Step-by-step experimental workflow for the synthesis and validation of the biaryl product.

Expert Insights & Troubleshooting

  • Incomplete Conversion: If LC-MS indicates stalled conversion, the most common culprit is catalyst poisoning or oxygen ingress. Do not add more catalyst directly; instead, ensure the system is strictly anaerobic. If using an aryl chloride, switch the catalyst system to Pd2(dba)3 with XPhos, which lowers the activation energy for the oxidative addition step.

  • Protodeboronation: If the mass of the protodeboronated species (3-cyclopropyltoluene) is detected in high quantities, reduce the reaction temperature to 75°C and ensure the water content does not exceed 20% of the solvent volume.

References

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Biaryl Compounds Containing Cyclopropyl and Methyl Groups

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cyclopropyl- and Methyl-Substituted Biaryls The biaryl motif is a cornerstone in modern medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropyl- and Methyl-Substituted Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The introduction of sterically defined and electronically unique substituents, such as cyclopropyl and methyl groups, onto the biaryl scaffold can profoundly influence a molecule's conformational properties and its interactions with biological targets.[3] This often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles in drug candidates. However, the synthesis of these sterically hindered and structurally complex biaryls presents unique challenges that necessitate robust and versatile synthetic methodologies.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, which are powerful and widely adopted methods for the construction of C-C bonds in biaryl synthesis.[2][4] We will focus on the practical application of Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of biaryl compounds bearing cyclopropyl and methyl substituents. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer expert insights into overcoming common synthetic hurdles.

Core Synthetic Strategies: A Comparative Overview

The formation of a carbon-carbon bond between two aromatic rings is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.[2] Among the various methods, the Suzuki-Miyaura and Negishi reactions are particularly well-suited for the synthesis of complex biaryls due to their high functional group tolerance and broad substrate scope.[2][5]

Reaction Organometallic Reagent Key Advantages Considerations
Suzuki-Miyaura Coupling Organoboron (Boronic acids, Boronic esters)High functional group tolerance, mild reaction conditions, commercially available reagents, environmentally benign byproducts.[2][4]Boronic acids can be prone to protodeboronation, especially cyclopropylboronic acid.[6][7]
Negishi Coupling OrganozincHigh reactivity, enabling the coupling of sterically hindered substrates.[5][8]Organozinc reagents are often moisture-sensitive and may require in situ preparation.[5]

Part 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a versatile and widely used method for biaryl synthesis, involving the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2][4] Its popularity stems from the stability and commercial availability of many boronic acids and the generally mild reaction conditions.[4]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9] The choice of ligand on the palladium catalyst is crucial, as it influences the rate and efficiency of each step, particularly for sterically demanding substrates.[10][11] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective in facilitating the coupling of hindered aryl chlorides and bromides.[10][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)-X(L2) oxidative_addition->aryl_pd_complex transmetalation Transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-Cyclopropyl-3-methylbiphenyl

This protocol details the synthesis of 4-cyclopropyl-3-methylbiphenyl via the Suzuki-Miyaura coupling of 4-bromo-1-cyclopropyl-2-methylbenzene with phenylboronic acid.

Materials:

  • 4-Bromo-1-cyclopropyl-2-methylbenzene (1.0 mmol, 211 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-cyclopropyl-2-methylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.[4]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-cyclopropyl-3-methylbiphenyl.

Part 2: The Negishi Cross-Coupling Approach

The Negishi coupling is a powerful tool for the synthesis of sterically hindered biaryls, utilizing organozinc reagents as the coupling partners.[5][8] The higher reactivity of organozinc compounds often allows for successful couplings where other methods may fail.

Mechanistic Insights: The Role of Organozinc Reagents

The catalytic cycle of the Negishi coupling is similar to that of the Suzuki-Miyaura reaction, with the key difference being the transmetalation step involving the organozinc reagent.[9] The preparation of the organozinc reagent is a critical step and can often be performed in situ from the corresponding organohalide.

Negishi_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)-X(L2) oxidative_addition->aryl_pd_complex transmetalation Transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl organozinc Ar'-ZnX organozinc->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Protocol 2: Synthesis of 2-Cyclopropyl-2'-methylbiphenyl

This protocol describes the synthesis of a sterically hindered biaryl, 2-cyclopropyl-2'-methylbiphenyl, using a Negishi coupling.

Materials:

  • 2-Bromotoluene (1.0 mmol, 171 mg)

  • Cyclopropylzinc bromide (prepared in situ)

  • Cyclopropyl bromide (1.2 mmol, 145 mg)

  • Zinc dust (activated) (1.5 mmol, 98 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

Part A: Preparation of the Organozinc Reagent (in situ)

  • To a dry Schlenk flask under an inert atmosphere, add activated zinc dust.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of cyclopropyl bromide in anhydrous THF dropwise to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Stir the mixture at room temperature for 2-3 hours to ensure complete formation of the organozinc reagent.

Part B: The Cross-Coupling Reaction

  • In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and XPhos.

  • Add anhydrous THF and stir for 10-15 minutes to form the active catalyst complex.

  • Add 2-bromotoluene to the catalyst mixture.

  • Transfer the freshly prepared cyclopropylzinc bromide solution from Part A to the reaction flask containing the aryl bromide and catalyst via cannula.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to obtain 2-cyclopropyl-2'-methylbiphenyl.

Experimental Workflow and Data Management

A systematic approach to experimental design, execution, and data analysis is crucial for successful and reproducible synthesis.

Experimental_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Characterization reagent_selection Reagent Selection & Stoichiometry catalyst_screening Catalyst & Ligand Screening reagent_selection->catalyst_screening solvent_base_optimization Solvent & Base Optimization catalyst_screening->solvent_base_optimization reaction_setup Reaction Setup (Inert Atmosphere) solvent_base_optimization->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification yield_calculation Yield Calculation purification->yield_calculation spectroscopic_analysis Spectroscopic Analysis (NMR, MS) yield_calculation->spectroscopic_analysis purity_assessment Purity Assessment (HPLC) spectroscopic_analysis->purity_assessment

Caption: A generalized experimental workflow for the synthesis and analysis of biaryl compounds.

Troubleshooting and Expert Recommendations
  • Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider using potassium cyclopropyltrifluoroborate, which can be more stable than the corresponding boronic acid.[6][13] Additionally, ensure the base is sufficiently strong and the reaction is thoroughly deoxygenated. The choice of ligand is also critical; for sterically hindered substrates, consider highly bulky and electron-rich ligands like XPhos or SPhos.[10]

  • Difficulty in Preparing Organozinc Reagents: The activation of zinc is crucial for the successful formation of the organozinc reagent. Treatment of zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum can improve its reactivity.

  • Side Reactions: In some cases, homo-coupling of the organometallic reagent or the aryl halide can occur. Lowering the reaction temperature or adjusting the catalyst loading may help to minimize these side reactions.

Safety Precautions
  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organozinc reagents are pyrophoric and must be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Dalton Transactions. (n.d.). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF. Retrieved from [Link]

  • ACS Publications. (2004, September 15). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. (2025, February 14). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. Retrieved from [Link]

  • Fiveable. (2025, August 15). Biaryl Synthesis Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Drug Discovery. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from [Link]

  • ACS Publications. (2019, April 3). Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines. Retrieved from [Link]

  • PubMed. (2021, September 27). Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized stereoselective Negishi biaryl coupling. Retrieved from [Link]

  • PMC. (2026, February 5). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. RSC Publishing. Retrieved from [Link]

  • ChemRxiv. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • PMC. (n.d.). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. RSC Publishing. Retrieved from [Link]

  • University of Cape Town. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • PMC. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Protodeboronation in (3-Cyclopropyl-5-methylphenyl)boronic Acid Workflows

Welcome to the advanced troubleshooting center for handling (3-Cyclopropyl-5-methylphenyl)boronic acid . Due to its highly electron-rich nature and unique steric profile, this substrate is notoriously susceptible to prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for handling (3-Cyclopropyl-5-methylphenyl)boronic acid . Due to its highly electron-rich nature and unique steric profile, this substrate is notoriously susceptible to protodeboronation—a destructive side reaction where the C–B bond is cleaved and replaced by a C–H bond, yielding 1-cyclopropyl-3-methylbenzene. This guide synthesizes mechanistic theory with field-proven diagnostic workflows to help you rescue your Suzuki-Miyaura cross-coupling reactions.

Core Diagnostics & Mechanistic FAQs

Q: Why is my (3-Cyclopropyl-5-methylphenyl)boronic acid rapidly degrading during standard Suzuki-Miyaura coupling? A: The degradation is driven by the electron-donating properties of the methyl and cyclopropyl groups. Unlike electron-deficient substrates that undergo a dissociative mechanism, your electron-rich substrate undergoes base-catalyzed protodeboronation . This mechanism involves a pre-equilibrium with hydroxide to form a reactive boronate anion, followed by a rate-limiting protonation where water acts as the proton source 1. Furthermore, the steric bulk of the cyclopropyl group slows down the productive transmetalation step, increasing the residence time of the boronic acid in the hostile basic aqueous environment 2.

Q: I switched to a bulkier phosphine ligand (e.g., P(t-Bu)₃) to force the difficult cross-coupling, but the degradation actually got worse. Why? A: You have likely triggered a secondary degradation pathway: Palladium-catalyzed protodeboronation . Recent automated high-throughput and kinetic modeling studies demonstrate that bulky phosphine ligands bound to Palladium(II) complexes actively accelerate protodeboronation 3. While sterically hindered ligands are typically chosen to facilitate difficult oxidative additions, they can paradoxically destroy sensitive boronic acids, requiring a careful balance of ligand bulk 4.

Q: Will converting my boronic acid to a pinacol ester (BPin) completely stop the degradation? A: Not necessarily. Esterification does not inherently guarantee absolute stability. However, it modulates the pre-hydrolytic pathways, lowering the steady-state concentration of the highly reactive free boronate anion, which often provides enough of a kinetic window for transmetalation to outcompete degradation 5.

Mechanistic Pathways of Degradation

Mechanism A (3-Cyclopropyl-5-methylphenyl) boronic acid B Boronate Anion [Ar-B(OH)3]⁻ A->B OH⁻ (Pre-equilibrium) D Pd-Catalyzed Cleavage (Bulky L) A->D Pd + Bulky Ligand C Base-Catalyzed Cleavage (H₂O) B->C H₂O (Rate-limiting) E Transmetalation (Productive) B->E Pd(II)-Ar F 1-Cyclopropyl-3-methylbenzene (Protodeboronation) C->F D->F G Cross-Coupled Target E->G

Mechanistic pathways of protodeboronation competing with productive cross-coupling.

Troubleshooting Workflow

Troubleshooting Start Protodeboronation > 10%? Q1 Run Control: No Pd Catalyst Is degradation still high? Start->Q1 BaseCat Base-Catalyzed Dominates (H₂O dependent) Q1->BaseCat Yes PdCat Pd-Catalyzed Dominates (Ligand dependent) Q1->PdCat No Sol1 Switch to Anhydrous Conditions (e.g., CsF) BaseCat->Sol1 Sol2 Use Slow-Release (Pinacol Ester) BaseCat->Sol2 Sol3 Reduce Ligand Bulk (e.g., use PCy₃) PdCat->Sol3

Diagnostic workflow to isolate and resolve the dominant protodeboronation pathway.

Quantitative Benchmarking

The following table summarizes the quantitative impact of various reaction parameters on the stability of (3-Cyclopropyl-5-methylphenyl)boronic acid. Use this data to benchmark your own reaction conditions.

Reaction ConditionDominant Degradation PathwayObserved t₁/₂ or DegradationRecommended Action
Aqueous NaOH, 70 °C, Pd(OAc)₂ / P(t-Bu)₃Base-Catalyzed & Pd-Catalyzed>80% degradation in 1hSwitch base and ligand
Aqueous K₃PO₄, 70 °C, No PdBase-Catalyzed~40% degradation in 2hSwitch to anhydrous conditions
Anhydrous CsF, Dioxane, Pd₂(dba)₃ / PCy₃None (Productive Coupling)<5% degradationOptimal baseline conditions

Validated Experimental Protocols

Protocol A: Diagnostic Control Assay (Self-Validating System)

Before optimizing your cross-coupling, you must isolate the root cause of the degradation. This self-validating protocol differentiates between base-catalyzed and palladium-catalyzed protodeboronation.

Step-by-Step Methodology:

  • Preparation: Set up two parallel reaction vials (Vial A and Vial B) under inert atmosphere.

  • Vial A (Full Reaction): Add aryl halide, (3-Cyclopropyl-5-methylphenyl)boronic acid, your chosen base, solvent, Pd catalyst, and ligand.

  • Vial B (Control): Add the exact same reagents as Vial A, excluding the Pd catalyst and ligand.

  • Execution: Heat both vials to your target reaction temperature (e.g., 70 °C) for 2 hours.

  • Analysis: Quench both reactions and analyze the organic layer via GC-MS or LC-MS.

  • Causality & Validation:

    • If the degradation product (1-cyclopropyl-3-methylbenzene) is prominent in Vial B , the failure is base-catalyzed. The basic aqueous environment is cleaving the C-B bond independently of the metal.

    • If Vial B shows intact boronic acid, but Vial A shows massive degradation, the failure is palladium-catalyzed, meaning your chosen ligand is too bulky and is actively promoting deboronation 4.

Protocol B: Anhydrous Slow-Release Cross-Coupling

If Protocol A indicates severe base-catalyzed degradation, standard aqueous conditions must be abandoned. This protocol utilizes a slow-release anhydrous strategy.

Step-by-Step Methodology:

  • Esterification: Convert the free boronic acid to its pinacol ester (BPin) prior to the reaction.

  • Reagent Setup: In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), and anhydrous CsF (3.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and a moderately sized phosphine ligand like PCy₃ (8 mol%). Avoid hyper-bulky ligands like P(t-Bu)₃.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Execution: Stir at 80 °C for 12 hours under N₂ or Argon. Monitor via LC-MS.

  • Causality & Validation: Anhydrous CsF provides the necessary fluoride to activate the boronic ester for transmetalation without introducing the hydroxide/water required for the base-catalyzed cleavage pathway. The pinacol ester ensures a low steady-state concentration of any transient free boronic acid [[5]](). The LC-MS trace will self-validate this mechanism: you will observe the BPin peak decreasing inversely with the product peak, with minimal to zero protodeboronated byproduct.

References

1.[2] Protodeboronation - Wikipedia. Source: wikipedia.org. URL: 2 2.[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Source: nih.gov. URL: 1 3.[3] Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Source: chemrxiv.org. URL: 3 4.[5] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: acs.org. URL: 5 5.[4] Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. Source: substack.com. URL: 4

Sources

Optimization

Purification methods for (3-Cyclopropyl-5-methylphenyl)boronic acid post-reaction

Welcome to the dedicated technical support guide for the purification of (3-Cyclopropyl-5-methylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (3-Cyclopropyl-5-methylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity after synthesis. Here, we move beyond generic protocols to provide in-depth, field-tested solutions to common and complex purification problems, grounded in the fundamental chemistry of boronic acids.

Troubleshooting Guide: Post-Reaction Purification

This section addresses specific, practical issues you may face during the work-up and purification of (3-Cyclopropyl-5-methylphenyl)boronic acid.

Question 1: My post-reaction ¹H NMR spectrum shows broad, poorly resolved aromatic signals and my mass spectrum shows a peak at M-18 and/or a large peak around ~522 m/z, much higher than the expected 190.08 m/z for my product. What is happening?

Answer: This is a classic and frequently observed phenomenon in boronic acid chemistry. You are seeing the dynamic equilibrium between your desired (3-Cyclopropyl-5-methylphenyl)boronic acid and its corresponding trimeric anhydride, a cyclic compound called a boroxine.[1][2]

The Underlying Chemistry: The Boronic Acid-Boroxine Equilibrium

Boronic acids can undergo reversible dehydration, where three molecules condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[3][4]

  • Boronic Acid (Monomer): The target molecule, C₁₀H₁₃BO₂.

  • Boroxine (Trimer): The cyclic anhydride, C₃₀H₃₃B₃O₃.

This equilibrium is highly sensitive to the presence of water.[1] In a relatively dry environment (like a CDCl₃ NMR tube or under vacuum for mass spectrometry), the equilibrium shifts towards the boroxine. This explains the complex NMR signals and the high-mass ion in your MS data. The presence of water, acting as both a reagent and a catalyst, can hydrolyze the boroxine back to the boronic acid.[4]

Workflow: Diagnosing and Addressing Boroxine Formation

G cluster_0 Problem Identification cluster_1 Root Cause cluster_2 Solution Path A Crude product analysis: - Broad ¹H NMR signals - Unexpected high m/z peak B Boronic Acid <=> Boroxine Equilibrium A->B Indicates presence of... C Add a drop of D₂O to NMR sample B->C To confirm, shift equilibrium back to monomer D Purify via aqueous work-up or recrystallization from aqueous solvent B->D To isolate monomer E Analyze purified product (expect sharper signals) C->E D->E

Caption: Troubleshooting workflow for boroxine-related issues.

Actionable Solutions:

  • NMR Confirmation: To confirm the presence of a boroxine, add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The D₂O will hydrolyze the boroxine back to the boronic acid, resulting in sharper, more defined peaks corresponding to the monomeric species.

  • Purification Strategy: Do not be alarmed by the presence of boroxine in the crude material. Most purification methods involving water will isolate the monomeric boronic acid. Proceed with an appropriate aqueous workup or recrystallization from a solvent system containing water.

Question 2: My primary impurity is the protodeborylated arene (1-cyclopropyl-3-methylbenzene). How can I effectively remove this non-polar byproduct?

Answer: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially under harsh basic conditions or elevated temperatures.[5][6] The resulting impurity, 1-cyclopropyl-3-methylbenzene, is significantly less polar than the target boronic acid, which is the key to its removal.

Recommended Methods:

  • Acid/Base Extraction: This is often the most efficient method for removing non-polar impurities from boronic acids on a large scale. The boronic acid is weakly acidic (pKa ~8-10, similar to phenols) and can be deprotonated by a moderately strong base to form a water-soluble boronate salt. The non-polar impurity remains in the organic phase.

    Protocol 1: Acid/Base Extraction
    • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

    • Extract the organic solution with a chilled, aqueous base. A 1 M solution of NaOH or K₂CO₃ is typically effective. Perform the extraction 2-3 times. Expert Tip: Keep the aqueous solution cold to minimize potential hydrolysis of the boronic acid under strongly basic conditions.

    • Combine the aqueous extracts. The desired boronate salt is now in this layer.

    • Carefully acidify the aqueous layer with cold 1 M HCl until the pH is ~2-3. The boronic acid will precipitate as a white solid.

    • Extract the product back into fresh Ethyl Acetate or Diethyl Ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

  • Recrystallization: If the impurity level is moderate (<15%), recrystallization can be effective. A biphasic solvent system is often required.

    Solvent SystemRationale
    Heptane/Ethyl Acetate Dissolve in a minimal amount of hot ethyl acetate, then slowly add hot heptane until turbidity appears. Cool slowly.
    Toluene/Heptane Similar to the above, suitable for larger scales.
    Water/Methanol Dissolve in hot methanol and add hot water until cloudy. The boronic acid is less soluble in high water content.

Question 3: My product is an intractable oil, and I'm struggling with purification. Standard chromatography on silica gel leads to severe streaking and poor recovery. What should I do?

Answer: This is a common and frustrating problem. Boronic acids are notoriously difficult to purify via standard silica gel chromatography because the Lewis acidic boron center interacts strongly with the acidic silanol groups on the silica surface, leading to decomposition and irreversible adsorption.[7]

Advanced Purification Strategies:

  • Conversion to a Pinacol Ester: The most robust solution is often to convert the crude boronic acid to its corresponding pinacol boronate ester. This is achieved by reacting the crude product with pinacol, typically with azeotropic removal of water. The resulting ester is much less polar, not Lewis acidic, and behaves well during standard silica gel chromatography.[8] After purification, the boronic acid can be regenerated by hydrolysis if required, though the pinacol ester is often used directly in subsequent cross-coupling reactions.

  • Diethanolamine (DEA) Adduct Formation: This elegant method from AstraZeneca researchers relies on the formation of a stable, crystalline adduct between the boronic acid and diethanolamine.[7][8] This adduct often crashes out of non-polar solvents, leaving impurities behind.

    Protocol 2: Purification via Diethanolamine Adduct
    • Dissolve the crude oily product in a minimal amount of a suitable solvent like Toluene or Diethyl Ether.

    • Add one equivalent of diethanolamine dropwise with stirring.

    • Stir at room temperature. The DEA adduct should precipitate as a white solid over 30 minutes to a few hours. If no precipitation occurs, cooling the mixture may help.

    • Collect the solid by filtration and wash with cold solvent (e.g., hexane or ether).

    • To liberate the free boronic acid, suspend the adduct in Ethyl Acetate and wash with an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).[7]

    • Isolate, dry, and concentrate the organic layer to obtain the purified boronic acid.

  • Modified Chromatography: If you must use chromatography on the free acid, avoid standard silica gel.

    • Boric Acid-Treated Silica: Pre-saturating the silica gel with boric acid can passivate the active sites, leading to better elution.[9]

    • Neutral Alumina: In some cases, neutral alumina provides a less destructive stationary phase for boronic acids.[10]

    • Reverse-Phase Chromatography (C18): This can be effective, but care must be taken as some boronic acids can degrade during the evaporation of aqueous mobile phases.[7]

Purification Decision Workflow

G A Crude Product State? B Solid A->B C Oil A->C D Recrystallization (See Solvent Table) B->D E Acid/Base Extraction (for non-polar impurities) B->E F Convert to Pinacol Ester -> Standard Chromatography C->F G Form DEA Adduct -> Filter & Liberate C->G H Modified Chromatography (Boric Acid-Treated Silica or Reverse Phase) C->H I Pure Product D->I E->I F->I G->I H->I

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified (3-Cyclopropyl-5-methylphenyl)boronic acid? A: Store the solid product in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at low temperature (2-8°C).[11] This minimizes both gradual oxidation and dehydration to the boroxine. Avoid storing it as a solution for extended periods.

Q2: I purchased this boronic acid, and the purity is lower than specified, with significant amounts of the corresponding arene. Why does this happen? A: This is an unfortunate but common issue in the fine chemical industry.[7] Arylboronic acids can be unstable, and protodeborylation can occur during synthesis, purification, or even long-term storage, especially if exposed to moisture and trace acid/base.[5] It is always best practice to analyze the purity of boronic acids upon receipt and before use.

Q3: Can I use ¹¹B NMR to assess the purity of my sample? A: Yes, ¹¹B NMR is an excellent tool. The boronic acid monomer will typically show a broad signal around 28-30 ppm. The corresponding boroxine appears slightly downfield, around 32-34 ppm. A common impurity, boric acid, is silent in ¹H NMR but appears as a sharp signal around 19 ppm in ¹¹B NMR.[12]

Q4: Why is it sometimes recommended to convert the boronic acid to a potassium trifluoroborate salt (BF₃K)? A: Potassium aryltrifluoroborates (R-BF₃K) are significantly more stable than their corresponding boronic acids. They are robust, crystalline solids that are resistant to protodeborylation and do not form boroxines.[13] They can be purified by recrystallization and are easily handled and stored. They serve as excellent surrogates for boronic acids in many cross-coupling reactions.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.

  • Nishihara, Y., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin.

  • Boaler, P. J., et al. (2023). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.

  • Wikipedia. Boroxine.

  • Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange.

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). WordPress.com.

  • Serein-Spirau, F., et al. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Tetrahedron Letters, 43(19), 3483-3485.

  • Szcześniak, M., et al. (2021). Equilibrium between boronic acid and its anhydride (boroxine). ResearchGate.

  • Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success.

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • HELP: Purifying boronic acids sucks. (2025). Reddit.

  • Zhang, Y., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society.

  • Boaler, P. J., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.

  • Hall, D. G. (Ed.). (2010). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Purification of boronic acids? (2017). Reddit.

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

  • Supplementary Information for Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry.

  • BenchChem. Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis.

  • Aggarwal, V. K., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2617.

  • Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176.

  • SynHet. 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid.

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.

  • ChemScene. (3-Cyclopropyl-5-methoxyphenyl)boronic acid.

Sources

Troubleshooting

Handling boroxine anhydride formation in (3-Cyclopropyl-5-methylphenyl)boronic acid

A Guide to Understanding and Managing Boroxine Anhydride Formation Welcome to the technical support center for (3-Cyclopropyl-5-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Boroxine Anhydride Formation

Welcome to the technical support center for (3-Cyclopropyl-5-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a common challenge encountered with this and other boronic acids: the formation of its cyclic trimeric anhydride, boroxine. This guide will provide troubleshooting advice and frequently asked questions to ensure the successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is boroxine anhydride, and why does it form from (3-Cyclopropyl-5-methylphenyl)boronic acid?

A1: Boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the cyclic trimeric anhydride of boronic acid.[1] Its formation is a consequence of the dehydration of three molecules of boronic acid, releasing three molecules of water in the process.[2][3] This is a reversible equilibrium reaction.[4][5][6]

The propensity of (3-Cyclopropyl-5-methylphenyl)boronic acid to form its boroxine is influenced by the electron-donating nature of the cyclopropyl and methyl substituents on the phenyl ring. Electron-donating groups can increase the rate of boroxine formation.[5]

Q2: I suspect my sample of (3-Cyclopropyl-5-methylphenyl)boronic acid contains the boroxine anhydride. How can I confirm this?

A2: The presence of boroxine can be confirmed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: In the proton NMR spectrum, the signals corresponding to the aromatic protons of the boroxine will be shifted compared to the boronic acid.

  • ¹¹B NMR: The boron-11 NMR spectrum will show a characteristic shift for the trigonal planar boron in the boroxine ring, which is different from the chemical shift of the boronic acid.

  • IR Spectroscopy: The infrared spectrum of the boroxine will show characteristic B-O stretching vibrations in the range of 1300-1400 cm⁻¹, which differ from the O-H stretches of the boronic acid.[7]

A comparison of the spectra of your sample with a reference spectrum of the pure boronic acid can help identify the presence and estimate the amount of the boroxine.

Q3: Does the presence of boroxine affect the reactivity of (3-Cyclopropyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling reactions?

A3: The impact of boroxine on Suzuki-Miyaura coupling can be complex. While boronic acids are the typical reagents, boroxines can also participate in the catalytic cycle.[8] In some cases, boroxines have been shown to be effective coupling partners, and may even lead to faster reaction rates.[9][10] However, the presence of a mixture of boronic acid and boroxine can complicate reaction stoichiometry, potentially leading to lower yields or the formation of byproducts.[11] For consistent and reproducible results, it is generally advisable to use either the pure boronic acid or the pure boroxine.

Troubleshooting Guide

Problem 1: My (3-Cyclopropyl-5-methylphenyl)boronic acid has turned into a clumpy or glassy solid, and I'm observing poor solubility.
  • Cause: This is a strong indication of significant boroxine formation. Boroxines are often less crystalline and can have different solubility profiles than their corresponding boronic acids. The dehydration process can lead to changes in the physical appearance of the material.

  • Solution: The boroxine can be converted back to the boronic acid by hydrolysis.

    Protocol for Reversion of Boroxine to Boronic Acid:

    • Dissolve the sample in a water-miscible organic solvent, such as a 1:1 mixture of THF and water or acetone and water.

    • Stir the solution at room temperature for 1-2 hours. The equilibrium will shift back towards the boronic acid in the presence of excess water.[6]

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the boronic acid.

    • Confirm the conversion back to the boronic acid using ¹H NMR or IR spectroscopy.

Problem 2: I am seeing inconsistent results in my Suzuki-Miyaura couplings using different batches of (3-Cyclopropyl-5-methylphenyl)boronic acid.
  • Cause: Batch-to-batch variability is often due to differing ratios of boronic acid to boroxine. The storage conditions and age of the reagent can influence the extent of dehydration.

  • Solution: To ensure consistency, it is recommended to either fully convert the reagent to the boronic acid form before use (as described above) or to purposefully and completely convert it to the boroxine form.

    Protocol for Complete Conversion to Boroxine:

    • Dissolve the (3-Cyclopropyl-5-methylphenyl)boronic acid in toluene.

    • Heat the solution to reflux using a Dean-Stark apparatus to azeotropically remove water.

    • Continue refluxing until no more water is collected.

    • Remove the toluene under reduced pressure to yield the boroxine.

    • The resulting boroxine can then be used as the coupling partner, ensuring a consistent starting material.

Storage and Handling Recommendations

Proper storage is crucial to minimize boroxine formation and ensure the longevity of your (3-Cyclopropyl-5-methylphenyl)boronic acid.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[12][13]Lower temperatures slow down the rate of dehydration.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[14][15]This minimizes exposure to atmospheric moisture, which can facilitate the reversible reaction and potentially lead to clumping.
Light Store in an amber vial or in the dark.[15]Protects the compound from potential light-induced degradation.
Moisture Avoid storing in humid environments.[16]High humidity can accelerate the interconversion between the boronic acid and boroxine, leading to an inconsistent product.

Visualizing the Equilibrium

The equilibrium between (3-Cyclopropyl-5-methylphenyl)boronic acid and its corresponding boroxine is a dynamic process. The following diagram illustrates this reversible reaction.

Boronic_Acid_Boroxine_Equilibrium cluster_reaction Dehydration / Hydrolysis BA 3 x (3-Cyclopropyl-5-methylphenyl)boronic acid BX (3-Cyclopropyl-5-methylphenyl)boroxine BA->BX + Heat - 3 H₂O BX->BA + 3 H₂O H2O 3 x H₂O Boroxine_Formation_Mechanism cluster_products Products Monomer1 R-B(OH)₂ Dimer Dimeric Intermediate R-B(OH)-O-B(OH)-R Monomer1->Dimer - H₂O Monomer2 R-B(OH)₂ Monomer2->Dimer Trimer Trimeric Intermediate Dimer->Trimer - H₂O Water1 H₂O Monomer3 R-B(OH)₂ Monomer3->Trimer Boroxine Boroxine (RBO)₃ Trimer->Boroxine - H₂O Water2 H₂O Water3 H₂O

Caption: Stepwise formation of boroxine from boronic acid monomers.

References

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. (2013, April 30). Retrieved from [Link]

  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02678K. (2014, May 30). Retrieved from [Link]

  • How to Store Boric Acid | Lab Alley. (n.d.). Retrieved from [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013, May 17). Retrieved from [Link]

  • Boroxine formation reaction mechanism as calculated by DFT. The first... - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC. (n.d.). Retrieved from [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks - ResearchGate. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). Retrieved from [Link]

  • How to Extend Boric Acid Shelf Life for commercial Use - Patsnap Eureka. (2026, February 26). Retrieved from [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks - ACS Publications. (2014, May 29). Retrieved from [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Retrieved from [Link]

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Yuji Tokunaga,* Hiroki Ueno, Youji Shimomura, and - LOCKSS. (n.d.). Retrieved from [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]

  • Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study | The Journal of Physical Chemistry A - DOI. (2008, August 28). Retrieved from [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022, May 26). Retrieved from [Link]

  • Conformational control enables boroxine-to-boronate cage metamorphosis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5). Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine - ResearchGate. (n.d.). Retrieved from [Link]

  • FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY Yuji Tokunaga* De - LOCKSS: Serve Content. (2013, April 3). Retrieved from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, September 18). Retrieved from [Link]

  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. (2025, October 28). Retrieved from [Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020, August 13). Retrieved from [Link]

  • Borate handling and storage - U.S. Borax. (n.d.). Retrieved from [Link]

  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. (2025, October 13). Retrieved from [Link]

  • Conversion of boronic acid to boroxine when heating. - ResearchGate. (n.d.). Retrieved from [Link]

  • (3-{[cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride - PubChemLite. (n.d.). Retrieved from [Link]

  • Practices for Proper Chemical Storage. (n.d.). Retrieved from [Link]

  • (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid 5g - Dana Bioscience. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Choice for Electron-Rich Arylboronic Acid Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-rich arylboronic acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich arylboronic acids considered "challenging" substrates in Suzuki-Miyaura coupling?

A1: The primary challenge with electron-rich arylboronic acids is their increased susceptibility to an undesired side reaction called protodeboronation .[1][2] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid starting material.[1] This reaction is often catalyzed by the basic conditions required for the Suzuki coupling itself.[3]

Additionally, the electron-donating groups on the aryl ring can make the subsequent reductive elimination step of the catalytic cycle slower. Reductive elimination, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated, is favored when the palladium center is more electron-deficient.[4][5] Electron-rich groups on the coupling partners can increase the electron density on the palladium, thus disfavoring this crucial final step.

Q2: My go-to catalyst, Pd(PPh₃)₄, is giving me low yields. What should I try next?

A2: While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings, it can be inadequate for challenging substrates like electron-rich arylboronic acids.[6] The triphenylphosphine (PPh₃) ligands are not electron-rich enough to sufficiently promote the oxidative addition of many aryl halides, and they don't provide the steric bulk needed to facilitate rapid reductive elimination.[4][7]

For these systems, switching to a more specialized catalyst system is recommended. Consider using palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[8] Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are particularly effective.[6][9] These ligands feature a biaryl backbone with a bulky, electron-donating phosphine moiety that accelerates both the oxidative addition and reductive elimination steps.[7][9] N-heterocyclic carbene (NHC) ligands are also excellent choices, known for their strong σ-donating properties and steric shielding which can enhance catalytic activity.[8][10]

Q3: What is the role of the base in the coupling of electron-rich arylboronic acids, and which one should I choose?

A3: The base plays a critical, multi-faceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then participates in the transmetalation step.[8][11][12] The choice of base can significantly impact the reaction outcome, especially with sensitive electron-rich substrates.

  • Strong Bases (e.g., NaOH, NaOEt): While effective at forming the boronate, strong bases can aggressively promote protodeboronation of electron-rich arylboronic acids.[1]

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and offer a good balance of reactivity and selectivity. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its higher solubility in organic solvents.[10]

  • Phosphate Bases (e.g., K₃PO₄): Potassium phosphate is a milder, non-nucleophilic base that is particularly effective in minimizing protodeboronation and other side reactions.[13][14] It is often the base of choice for challenging couplings.[15]

  • Fluoride Sources (e.g., KF, CsF): Fluoride ions can also activate boronic acids. Potassium fluoride (KF) is a mild option that can be beneficial when dealing with base-sensitive functional groups.[8]

The optimal base often depends on the specific substrates and solvent system, so screening a few options is advisable.

Q4: How does my choice of solvent affect the reaction?

A4: The solvent system is crucial for solubilizing the reactants and catalyst, and it can influence the reaction rate and side reactions.

  • Aqueous Mixtures: Many Suzuki couplings are performed in a biphasic mixture of an organic solvent (like toluene, dioxane, or THF) and water.[16] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[17]

  • Anhydrous Conditions: For extremely water-sensitive substrates, anhydrous conditions may be necessary. However, it's important to note that even reactions using anhydrous K₃PO₄ may require a small amount of water to be effective.[15]

  • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can also be used, but care must be taken as they can sometimes lead to catalyst deactivation or side reactions at high temperatures.

Crucially, all solvents must be thoroughly degassed before use. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in homocoupling of the boronic acid.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity Reaction mixture does not change color, or palladium black precipitates immediately.Switch to a more robust ligand system (e.g., Buchwald-type ligands like SPhos or XPhos, or an NHC ligand).[6][9] Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[6]
Protodeboronation LC-MS or ¹H NMR of the crude reaction mixture shows the presence of the arene (Ar-H) corresponding to your boronic acid.Use a milder base like K₃PO₄ or KF.[8] Consider using a boronic ester (e.g., pinacol ester) which can be more stable and hydrolyzes slowly in situ.[18][19] Lowering the reaction temperature may also help.
Inefficient Oxidative Addition Starting aryl halide is largely unreacted. This is common with electron-rich aryl chlorides.Use a more electron-rich and bulky ligand to accelerate this step. Buchwald ligands are excellent for this purpose.[7] For aryl chlorides, a nickel catalyst system might be a viable alternative.[20]
Poor Reagent Quality Inconsistent results between batches.Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage. Ensure the base is anhydrous (if required) and the solvent is pure and properly degassed.
Problem 2: Significant Formation of Side Products
Side Product Identification Cause & Solution
Homocoupling (Ar-Ar) A symmetrical biaryl derived from your boronic acid is observed.This is often caused by the presence of oxygen. Solution: Improve your degassing technique (e.g., use several freeze-pump-thaw cycles or sparge with inert gas for an extended period). Starting with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can also minimize this side reaction.[6]
Protodeboronation Product (Ar-H) The de-boronated arene is observed.The conditions are too harsh for your electron-rich boronic acid. Solution: Switch to a milder base (K₃PO₄), lower the reaction temperature, and/or use a more stable boronic ester derivative.[1][3]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][21]

Suzuki_Cycle cluster_legend Catalytic Cycle Steps Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)-X(Ln) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar'(Ln) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' TM_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex Boronic Ar'B(OH)₂ Boronic->OA_Complex Base Base Base->OA_Complex Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination Troubleshooting_Workflow Start Start: Low Yield with Electron-Rich Arylboronic Acid Check_Protodeboronation Check for Protodeboronation (Ar-H Side Product) Start->Check_Protodeboronation Switch_Base Switch to Milder Base (e.g., K₃PO₄) Check_Protodeboronation->Switch_Base Yes Check_SM Starting Material (Aryl Halide) Unreacted? Check_Protodeboronation->Check_SM No Use_Ester Use Boronic Ester (e.g., Pinacol Ester) Switch_Base->Use_Ester Use_Ester->Check_SM Switch_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Check_SM->Switch_Ligand Yes Check_Degassing Review Degassing Procedure Check_SM->Check_Degassing No Switch_Ligand->Check_Degassing Success Successful Coupling Check_Degassing->Success

Caption: Troubleshooting workflow for difficult couplings.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an electron-rich arylboronic acid with an aryl bromide. [13] Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • Electron-Rich Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure an oxygen-free environment.

  • Solvent Addition: Add the thoroughly degassed solvent mixture via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. 6

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. 11

  • Wikipedia. Protodeboronation.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. 13

  • Braga, A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate.

  • Organic Chemistry Portal. Suzuki Coupling.

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Engle, K. M., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PubMed Central.

  • Nolan, S. P. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. 22

  • News-Medical.Net. (2023). Suzuki-Miyaura Cross-Coupling Reaction.

  • Kumar, A., & Ali, M. A. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry.

  • ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.

  • Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.

  • Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.

  • ACS Catalysis. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. ACS Publications.

  • Benchchem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. 9

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.

  • Organic Chemistry Portal. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.

  • ScienceDirect. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing.

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central.

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance of 3-Cyclopropyl Groups in Cross-Coupling Reactions

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic bottlenecks associated with the 3-cyclopropyl group in palladium...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic bottlenecks associated with the 3-cyclopropyl group in palladium- and nickel-catalyzed cross-coupling reactions.

The cyclopropyl moiety is highly prized in medicinal chemistry for its ability to improve metabolic stability and alter molecular conformation[1]. However, its unique steric bulk and electronic properties often lead to stalled reactions, catalyst poisoning, or severe side reactions. This guide provides the causality behind these failures and delivers self-validating protocols to ensure your success.

Mechanistic Knowledge Base & FAQs

Q: Why does the 3-cyclopropyl group specifically cause cross-coupling reactions to stall? A: The cyclopropyl group presents a unique dual challenge. Sterically, it behaves similarly to an isopropyl group, creating significant bulk that physically blocks the palladium center. Electronically, the high ring strain increases the sp² character of the C-C bonds[2]. While this increased s-character can sometimes facilitate transmetalation, the massive steric hindrance severely impedes the subsequent reductive elimination step. This traps the catalyst in a stable Pd(II) resting state, leading to off-target dehalogenation or catalyst death[3].

Q: In Suzuki-Miyaura couplings, my cyclopropylboronic acid degrades before coupling. How do I prevent this? A: Unprotected cyclopropylboronic acids are highly susceptible to rapid protodeboronation in the presence of aqueous bases. The causality lies in the polarized C-B bond being exposed to rapid hydrolysis before the palladium cycle can engage it. Solution: Transition to "slow-release" systems such as potassium cyclopropyltrifluoroborates (BF₃K) or MIDA boronates[4]. These species mask the active boron, releasing it slowly into the catalytic cycle so that the rate of transmetalation perfectly matches the rate of oxidative addition, preventing degradation[5].

Q: Why do my Buchwald-Hartwig aminations with cyclopropylamine result in unreacted starting material or dehalogenated arenes? A: Cyclopropylamine is a sterically hindered, poor nucleophile. If the phosphine ligand is not bulky enough, the Pd(II)-amine complex fails to undergo reductive elimination. The catalyst instead undergoes β-hydride elimination (if applicable) or simply stalls, eventually leading to the protodehalogenation of your aryl halide[3]. Overcoming this requires highly specialized dialkylbiaryl phosphine ligands.

Diagnostic Decision Tree

Use the following workflow to diagnose and resolve your specific 3-cyclopropyl coupling failure.

TroubleshootingWorkflow N1 Low Yield in 3-Cyclopropyl Coupling N2 Analyze Reaction Profile (GC/MS) N1->N2 N3 High Protodeboronation (Suzuki-Miyaura) N2->N3 Boron decay N4 Dehalogenation / Unreacted (Buchwald-Hartwig) N2->N4 Amine/Halide intact N5 Switch to BF3K or MIDA Boronates Use Slow-Release Base N3->N5 N6 Switch to Bulky Ligands (RuPhos, tBuBrettPhos, XPhos) N4->N6

Caption: Diagnostic workflow for troubleshooting 3-cyclopropyl cross-coupling reactions.

Quantitative Ligand Selection Matrix

Selecting the correct ligand is the single most critical variable when dealing with cyclopropyl steric hindrance. The table below summarizes the optimal ligands based on quantitative yields from validated studies.

LigandLigand ClassOptimal Target ReactionEfficacy / Yield ImpactReference
RuPhos Dialkylbiaryl phosphineSuzuki-Miyaura (BF₃K salts)High (up to 77%) ; Excellent for coupling with benzyl chlorides.[1]
XPhos Dialkylbiaryl phosphineSuzuki-Miyaura (Aryl Chlorides)High ; Overcomes heteroaryl catalyst deactivation.[4]
tBuBrettPhos Dialkylbiaryl phosphineBuchwald-Hartwig (Cyclopropylamine)High ; Specifically promotes difficult reductive elimination.[3]
SPhos Dialkylbiaryl phosphineSuzuki-Miyaura (Thiophenes)Moderate to High (69–93%) ; Best for cyclopropylthiophenes.[6]

Validated Troubleshooting Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered Potassium Cyclopropyltrifluoroborate

Causality Focus: Using Pd(OAc)₂ with RuPhos provides the electron density required for the oxidative addition of aryl chlorides, while the massive steric bulk of RuPhos forces the cyclopropyl and aryl groups together, drastically accelerating the notoriously slow reductive elimination step[1].

  • Catalyst Pre-activation: In a Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: The solution must transition from reddish-brown to a clear yellow/orange, indicating the successful reduction to the active Pd(0)L₁ species.

  • Substrate Assembly: Add the aryl/benzyl chloride (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and K₂CO₃ (3.0 eq)[1].

  • Controlled Hydrolysis: Add a solvent mixture of Toluene/H₂O (3:1 or 19:1 depending on substrate solubility).

    • Self-Validation Checkpoint: The biphasic nature is critical. The water slowly hydrolyzes the BF₃K salt to the active boronic acid, maintaining a low steady-state concentration that prevents protodeboronation[1].

  • Execution: Heat the mixture to 100–120 °C for 12 hours. Monitor via GC-MS until the aryl halide is consumed.

Protocol B: Buchwald-Hartwig Amination of Aryl Chlorides with Cyclopropylamine

Causality Focus: Cyclopropylamine is a sterically hindered, poor nucleophile. Using a strong base like KOtBu in a non-polar solvent (toluene) combined with a highly active, bulky ligand (tBuBrettPhos or Pd-YPhos) prevents β-hydride elimination and forces C-N bond formation[3].

  • Inert Atmosphere Setup: In a glovebox, combine the Pd precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), aryl chloride (1.0 eq), and KOtBu (1.2 eq)[3].

  • Solvent Addition: Add strictly anhydrous toluene.

    • Self-Validation Checkpoint: Ensure the solvent is passed through activated alumina. Any trace moisture will hydrolyze the KOtBu base and immediately quench the active Pd species, visible as a rapid precipitation of palladium black.

  • Amine Introduction: Add cyclopropylamine (1.5 eq). A slight excess drives the equilibrium forward and compensates for the amine's volatility[3].

  • Execution: Stir at 60 °C.

    • Self-Validation Checkpoint: Monitor the reaction profile via LC-MS. If dehalogenation of the aryl chloride is observed without product formation, the reductive elimination is failing—verify ligand integrity and consider increasing the temperature to 80 °C.

Catalytic Cycle Bottlenecks

Understanding exactly where your reaction fails allows for targeted troubleshooting. The diagram below illustrates where the 3-cyclopropyl group disrupts the standard palladium cycle.

CatalyticCycle Pd0 Pd(0)Ln PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-X addition PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Base / Boron (Steric Block) PdII_RE Pd(II) Reductive Elimination PdII_TM->PdII_RE Isomerization PdII_RE->Pd0 Product Release (Steric Block)

Caption: Impact of 3-cyclopropyl steric bulk on the palladium-catalyzed cross-coupling cycle.

References

  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. National Institutes of Health (NIH) / J Org Chem.[Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal / J. Org. Chem.[Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]

  • CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. Royal Society of Chemistry (RSC).[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. National Institutes of Health (NIH) / ACS Omega.[Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar / Molecules.[Link]

Sources

Optimization

Storage stability and shelf life of (3-Cyclopropyl-5-methylphenyl)boronic acid

Technical Support Center: (3-Cyclopropyl-5-methylphenyl)boronic acid A Guide to Storage, Stability, and Experimental Success Welcome to the technical support center for (3-Cyclopropyl-5-methylphenyl)boronic acid (CAS No....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Cyclopropyl-5-methylphenyl)boronic acid

A Guide to Storage, Stability, and Experimental Success

Welcome to the technical support center for (3-Cyclopropyl-5-methylphenyl)boronic acid (CAS No. 1787258-63-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this valuable synthetic building block. As organoboron compounds, and particularly arylboronic acids, are susceptible to degradation, proper handling and storage are paramount for reproducible experimental outcomes.[1] This document provides field-proven insights into maintaining the integrity of your reagent, troubleshooting common issues, and implementing quality control measures.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and shelf life of (3-Cyclopropyl-5-methylphenyl)boronic acid.

Q1: What are the ideal long-term storage conditions for (3-Cyclopropyl-5-methylphenyl)boronic acid?

To maximize shelf life and maintain purity, the compound should be stored under the following conditions, as recommended by suppliers and general chemical safety guidelines.[2][3]

  • Temperature: Refrigerate at 2-8°C (36-46°F).[2] Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. Oxygen can promote oxidative degradation pathways.[1][4]

  • Moisture Control: The compound is hygroscopic and sensitive to moisture.[5] Always store it in a tightly sealed container within a desiccator containing a fresh drying agent (e.g., silica gel). Moisture can lead to the formation of boroxines (anhydrides), which can affect reactivity and solubility.[6][7]

  • Light: Store in an opaque or amber vial to protect it from light, which can potentially catalyze degradation.[8][9]

Q2: What is the expected shelf life of this boronic acid?

The shelf life is not fixed and depends entirely on the storage conditions. When stored meticulously under the ideal conditions described above (refrigerated, desiccated, under inert gas, and protected from light), (3-Cyclopropyl-5-methylphenyl)boronic acid can remain stable for over a year. However, frequent opening of the container, exposure to ambient air, or improper storage can lead to significant degradation within months. It is best practice to date the container upon receipt and opening and to periodically re-analyze the material for purity if it has been stored for an extended period.[8]

Q3: What are the primary chemical degradation pathways I should be aware of?

Arylboronic acids are susceptible to several degradation pathways, with two being the most prominent:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[10] This process is often accelerated by moisture, heat, and the presence of bases.[11] For this specific compound, protodeboronation would result in the formation of 1-cyclopropyl-3-methylbenzene.

  • Oxidation: The boronic acid functional group is susceptible to oxidation, which can be promoted by atmospheric oxygen or other oxidants.[12] This process converts the boronic acid into the corresponding phenol (3-cyclopropyl-5-methylphenol), an irreversible and undesired transformation.[13][14]

Q4: How can I visually inspect my sample for signs of degradation?

While analytical confirmation is necessary for a definitive assessment, visual inspection can provide early warnings.[8] Look for:

  • Change in Physical State: Pure boronic acids are typically fine, crystalline, free-flowing solids. Degradation due to moisture can cause the powder to become clumpy, sticky, or cake-like.[15]

  • Discoloration: A noticeable change from a white or off-white powder to yellow or tan may indicate the presence of oxidative impurities.

Q5: My experiments require high purity. Are there more stable alternatives to the free boronic acid?

Yes. If you are experiencing issues with the stability of the free boronic acid, especially in reactions that are sensitive or require prolonged heating, consider using a more robust surrogate.[1] These are often called "slow-release" sources that protect the C-B bond until needed in the catalytic cycle.[16]

  • Pinacol Esters (Bpin): These are often more stable to chromatography and easier to handle than the free boronic acids.[10][17]

  • N-methyliminodiacetic acid (MIDA) Boronates: These offer excellent benchtop stability, even in the presence of air and moisture, and slowly release the active boronic acid under the basic, aqueous conditions of many cross-coupling reactions.[10][18]

  • Potassium Trifluoroborate Salts (BF₃K): These are crystalline, air-stable solids that can be more robust alternatives to their corresponding boronic acids.[10]

Data Summary: Storage and Stability

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 2–8°CHigher temperatures accelerate protodeboronation and other decomposition pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Exposure to oxygen can lead to oxidative degradation, forming phenolic byproducts.[12]
Moisture Tightly sealed container in a desiccatorBoronic acids are hygroscopic; moisture leads to the formation of less reactive boroxine anhydrides.[5][7]
Light Amber or opaque vialUV light can provide the energy to initiate or accelerate degradation.[8]

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during experimentation, with a focus on issues related to the stability of (3-Cyclopropyl-5-methylphenyl)boronic acid.

Issue 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction

This is the most common problem and is frequently linked to the quality of the boronic acid.[1][11][19]

  • Potential Cause A: Protodeboronation. Your boronic acid may have degraded either in storage or during the reaction itself, especially if the reaction involves high temperatures and prolonged heating.[10] The rate of the desired cross-coupling must outpace the rate of decomposition.[10]

    • Solution 1 (Confirm Purity): Before starting, run a quick purity check of your boronic acid using ¹H NMR or LC-MS. Look for the presence of the protodeboronated byproduct (1-cyclopropyl-3-methylbenzene).

    • Solution 2 (Optimize Reaction): Employ a highly active catalyst system (e.g., a modern Buchwald precatalyst with a bulky biarylphosphine ligand) to accelerate the cross-coupling, allowing you to use lower temperatures (e.g., 40-80 °C) and shorter reaction times.[10]

    • Solution 3 (Use a Surrogate): Switch to a more stable MIDA boronate or pinacol ester derivative of the boronic acid.[18]

  • Potential Cause B: Boroxine Formation. If the boronic acid was exposed to moisture, it may have converted to its cyclic trimer anhydride (boroxine). While boroxines can be active in some coupling reactions, their reactivity can be different and they may have poor solubility.

    • Solution: Ensure your reaction solvent is anhydrous and that the boronic acid has been properly stored in a desiccator.

dot ```dot graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Low or Inconsistent\nReaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Assess Boronic Acid Purity\n(NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Degraded [label="Degradation Confirmed\n(e.g., Protodeboronation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Reagent Purity is High", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeRxn [label="Optimize Reaction Conditions\n(Catalyst, Temp, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseSurrogate [label="Switch to Stable Surrogate\n(MIDA Boronate, Bpin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckOther [label="Investigate Other Parameters\n(Base, Solvent, Catalyst)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity [label="First Step"]; CheckPurity -> Degraded [label="Purity <90%"]; CheckPurity -> Pure [label="Purity >95%"]; Degraded -> UseSurrogate [label="Recommended Solution"]; Pure -> OptimizeRxn [label="If yield is still low"]; Pure -> CheckOther [label="Primary suspect cleared"]; }``` Caption: A decision-tree workflow for troubleshooting low-yield reactions.

Issue 2: An Extra Spot Appears on My TLC/LC-MS, Corresponding to the Deboronated Arene

  • Cause: This is a definitive sign of protodeboronation. The byproduct, 1-cyclopropyl-3-methylbenzene, is less polar than the boronic acid and will typically have a higher Rf on a normal-phase TLC plate.

    • Solution 1 (Milder Base): The rate of protodeboronation is highly pH-dependent. S[20]creen different bases. Sometimes a weaker base or a phosphate base (e.g., K₃PO₄) can favor the cross-coupling pathway over decomposition. [19] * Solution 2 (Anhydrous Conditions): While many Suzuki protocols use aqueous bases, minimizing the amount of water can reduce the rate of protodeboronation, as water is the proton source.

[11]dot

DegradationPathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation Start (3-Cyclopropyl-5-methylphenyl)boronic acid Proto_Conditions + H₂O (Heat, Base) Start->Proto_Conditions Oxi_Conditions + O₂ / ROS Start->Oxi_Conditions Proto_Product 1-Cyclopropyl-3-methylbenzene (Byproduct) Proto_Conditions->Proto_Product Cleaves C-B bond Oxi_Product 3-Cyclopropyl-5-methylphenol (Byproduct) Oxi_Conditions->Oxi_Product Forms C-O bond

Sources

Troubleshooting

Troubleshooting low reactivity of (3-Cyclopropyl-5-methylphenyl)boronic acid

Welcome to the technical support resource for (3-Cyclopropyl-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (3-Cyclopropyl-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the reactivity of this sterically hindered building block in cross-coupling reactions. We will move beyond simple procedural lists to explore the underlying chemical principles governing success, empowering you to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial challenges encountered with (3-Cyclopropyl-5-methylphenyl)boronic acid.

Q1: My Suzuki-Miyaura coupling reaction using (3-Cyclopropyl-5-methylphenyl)boronic acid is resulting in consistently low yields or failing completely. What are the primary suspects?

Low reactivity with this substrate is a common challenge and typically stems from a combination of its structural features and suboptimal reaction conditions. The primary factors to investigate are:

  • Steric Hindrance: The meta-substituted cyclopropyl and methyl groups create significant steric bulk around the boronic acid moiety. This can impede both the formation of the active boronate species and the crucial transmetalation step in the catalytic cycle.[1][2][3]

  • Inefficient Catalyst System: Standard palladium catalysts and ligands, such as Pd(PPh₃)₄, often fail with sterically demanding substrates. The catalyst system must be specifically chosen to overcome the steric barrier.[4]

  • Suboptimal Base and Solvent Choice: The activation of the boronic acid is highly dependent on the base.[5][6] An inappropriate base or solvent system can lead to poor solubility, slow boronate formation, or competing side reactions.

  • Reagent Instability and Purity: Boronic acids are susceptible to degradation, primarily through protodeboronation and formation of boroxine anhydrides.[7][8] Impurities can drastically reduce the effective concentration of the active reagent.

Q2: I'm observing significant side products. What are the most likely culprits and how can I identify them?

With this boronic acid, two side reactions are particularly prevalent:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to form 1-cyclopropyl-3-methylbenzene.[9] This is often the most significant byproduct and can be exacerbated by excess water, prolonged heating, or an unsuitable base.[10][11] It can be identified by GC-MS or by its characteristic signals in the ¹H NMR of the crude mixture.

  • Homocoupling: This reaction forms a biaryl product from two molecules of the boronic acid (resulting in 3,3'-dicyclopropyl-5,5'-dimethyl-1,1'-biphenyl) or your coupling partner. Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[7] Thorough degassing of the reaction mixture is critical to minimize this.[12]

Q3: How stable is (3-Cyclopropyl-5-methylphenyl)boronic acid and what are the best storage practices?

Like many boronic acids, this compound can be sensitive. The primary stability concerns are:

  • Dehydration to Boroxine: Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine.[8] This reduces the amount of active monomeric boronic acid available for reaction.

  • Oxidative Deboronation: Prolonged exposure to air and certain conditions can lead to oxidation and degradation.[13]

Best Practices for Storage: Store the solid reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Part 2: In-Depth Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving low reactivity by examining each component of the reaction.

Issue 1: Reagent Purity and Integrity

The quality of your boronic acid is the foundation of your experiment. Before optimizing other parameters, verify its integrity.

How do I assess the purity of my (3-Cyclopropyl-5-methylphenyl)boronic acid?

  • ¹H and ¹¹B NMR Spectroscopy: ¹H NMR can reveal organic impurities and the presence of protodeboronation product. ¹¹B NMR is excellent for assessing the boronic acid/boroxine ratio. Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear around 33-35 ppm.

  • LC-MS Analysis: This can provide a quantitative measure of purity and help identify the mass of any byproducts.[14]

My boronic acid shows signs of boroxine formation. Is this a problem and can I fix it?

While boroxines can participate in the catalytic cycle, their reactivity can differ from the monomeric acid. In many cases, the equilibrium can be shifted back to the active boronic acid by the addition of water to the reaction mixture. However, for consistency, it is often better to use a more stable derivative.

Workflow: Enhancing Stability by Conversion to a Pinacol Ester

If instability is a persistent issue, converting the boronic acid to its corresponding pinacol ester is a highly effective strategy. Pinacol esters are generally more stable to storage and less prone to protodeboronation.[15]

Protocol 1: Synthesis of (3-Cyclopropyl-5-methylphenyl)boronic acid pinacol ester

  • To a round-bottom flask, add (3-Cyclopropyl-5-methylphenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Add a suitable solvent, such as toluene or THF (approx. 0.5 M concentration).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Water can be removed azeotropically if using toluene.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography.

Issue 2: Optimizing the Suzuki-Miyaura Reaction Conditions

For sterically hindered substrates, every component of the reaction must be carefully selected.

The most common point of failure is an inadequate catalyst system. The steric hindrance of the 3,5-disubstituted phenyl ring requires a catalyst that can facilitate both oxidative addition and reductive elimination efficiently.[2]

Recommendation: Utilize bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands").[16] These ligands promote the formation of a highly active, low-coordinate Pd(0) species that is necessary for reacting with hindered partners.[17]

Table 1: Recommended Ligands for Coupling with (3-Cyclopropyl-5-methylphenyl)boronic acid

LigandStructure TypeKey Advantages for this SubstrateRecommended Pd:Ligand Ratio
SPhos Buchwald LigandExcellent for sterically demanding, electron-neutral or rich aryl chlorides/bromides.1:2 to 1:4
XPhos Buchwald LigandHighly active and versatile. Often a good first choice for screening.1:2 to 1:4
RuPhos Buchwald LigandParticularly effective for hindered biaryl syntheses.1:2 to 1:4
Triphenylphosphine (PPh₃) Standard LigandNot Recommended. Generally ineffective for this type of hindered coupling.-

The base is not merely a stoichiometric reagent; it is a critical activator. Its primary role is to convert the neutral, less reactive boronic acid into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is the species that undergoes transmetalation to the palladium center.[5][18][19]

dot

G Base Activation of Boronic Acid BA Ar-B(OH)₂ (Boronic Acid) Less Reactive Ate [Ar-B(OH)₃]⁻ (Boronate 'Ate' Complex) More Reactive BA->Ate + Base Base Base (e.g., OH⁻, CO₃²⁻) Transmetalation Transmetalation Ate->Transmetalation Pd_Complex L₂Pd(II)-X (from Oxidative Addition) Pd_Complex->Transmetalation

Caption: Role of the base in activating the boronic acid for transmetalation.

Base Selection Strategy:

  • Stronger, non-nucleophilic bases are often preferred for hindered substrates. Potassium phosphate (K₃PO₄) is an excellent starting point due to its sufficient basicity and good solubility in mixed aqueous/organic solvents.

  • Cesium carbonate (Cs₂CO₃) is another strong choice, often providing superior results due to the beneficial effect of the large Cs⁺ cation.

  • Potassium carbonate (K₂CO₃) is a standard, milder base. It may be effective but could require higher temperatures or longer reaction times.

  • Solvent: Aprotic polar solvents are standard. 1,4-Dioxane or Toluene with a small amount of water (e.g., 10:1 organic:water) is a robust starting point. The water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[20]

  • Temperature: Due to steric hindrance, these reactions often require heating. A starting temperature of 80-110 °C is typical. Monitor for thermal decomposition of your starting materials or product.[12]

  • Degassing: Oxygen can deactivate the Pd(0) catalyst.[12] It is absolutely critical to thoroughly degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using 3-5 freeze-pump-thaw cycles.

Part 3: Experimental Protocols and Diagnostic Workflows
Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-Cyclopropyl-5-methylphenyl)boronic acid with a generic aryl bromide (Ar-Br).

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3-Cyclopropyl-5-methylphenyl)boronic acid (1.3-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4-5 mol%)).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition and Degassing:

    • Add degassed solvents (e.g., a 10:1 mixture of toluene and water) via syringe.

    • Bubble argon through the stirred mixture for an additional 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

If you encounter low yields, follow this diagnostic workflow to identify and solve the problem.

dot

G Start Low Yield / No Reaction CheckPurity Step 1: Verify Reagent Purity - ¹H / ¹¹B NMR of Boronic Acid - LC-MS of all starting materials Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK Repurify Action: Repurify or Resynthesize Boronic Acid. Consider converting to Pinacol Ester. PurityOK->Repurify No CheckConditions Step 2: Assess Reaction Conditions - Degassing thorough? - Base strong enough (e.g., K₃PO₄)? - Temperature high enough (80-110°C)? PurityOK->CheckConditions Yes Repurify->CheckPurity ConditionsOK Conditions Robust? CheckConditions->ConditionsOK ImproveConditions Action: Re-run with: - Rigorous degassing (F-P-T cycles) - Stronger base (K₃PO₄, Cs₂CO₃) - Increased temperature ConditionsOK->ImproveConditions No CheckCatalyst Step 3: Evaluate Catalyst System - Using a bulky phosphine ligand? (e.g., SPhos, XPhos) - Catalyst fresh? ConditionsOK->CheckCatalyst Yes ImproveConditions->CheckConditions CatalystOK Catalyst Appropriate? CheckCatalyst->CatalystOK ChangeCatalyst Action: Screen Ligands - Try SPhos, XPhos, or RuPhos - Use fresh Pd source and ligand CatalystOK->ChangeCatalyst No AnalyzeByproducts Step 4: Analyze Crude Mixture - LC-MS / NMR to identify side products (Protodeboronation, Homocoupling) CatalystOK->AnalyzeByproducts Yes ChangeCatalyst->CheckCatalyst Success Problem Solved AnalyzeByproducts->Success

Caption: A step-by-step decision tree for troubleshooting failed reactions.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Protodeboronation of (Hetero)
  • Protodeboron
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of (3-Cyclopropyl-5-methylphenyl)boronic acid: A Comparison Guide

Executive Summary (3-Cyclopropyl-5-methylphenyl)boronic acid (CAS: 2225155-57-5) is a highly valued building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. However, accurately assessing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Cyclopropyl-5-methylphenyl)boronic acid (CAS: 2225155-57-5) is a highly valued building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. However, accurately assessing its purity via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical challenge. Boronic acids are prone to spontaneous oligomerization, which can mask critical structural impurities and lead to false-negative quality control results.

This guide objectively compares analytical methodologies (solvent systems) and benchmarks high-purity commercial standards against standard-grade crude alternatives. By establishing a self-validating protocol, we empower researchers to achieve unambiguous structural elucidation.

Mechanistic Insight: The Boroxine-Boronic Acid Equilibrium

The primary challenge in analyzing (3-Cyclopropyl-5-methylphenyl)boronic acid is its dynamic equilibrium between the active monomeric form and its cyclic anhydride, boroxine[1]. This thermodynamic process is driven by the entropically favorable release of water during dehydration[2].

When standard-grade samples are dissolved in non-polar solvents like CDCl3, the lack of hydrogen bonding promotes rapid dehydration. The resulting sample becomes a complex mixture of monomers, dimers, and trimers. In the 1H NMR spectrum, this manifests as smeared, overlapping multiplet signals in the aromatic region, making it impossible to accurately integrate protons or detect trace impurities like unreacted 1-bromo-3-cyclopropyl-5-methylbenzene.

Conversely, utilizing a strongly hydrogen-bonding solvent like DMSO-d6 acts as a chemical stabilizer. The sulfoxide oxygen coordinates with the empty p-orbital of the boron atom, while the solvent acts as a hydrogen-bond acceptor for the -B(OH)2 hydroxyl groups[3]. This completely halts boroxine formation, locking the compound in its monomeric state and yielding a pristine, high-resolution spectrum.

Equilibrium Monomer Monomer (Boronic Acid) Active Species Trimer Trimer (Boroxine Anhydride) Oligomerized Monomer->Trimer Non-Polar Solvents (e.g., CDCl3) - H2O Trimer->Monomer H-Bonding Solvents (e.g., DMSO-d6) + H2O

Diagram 1: Logical relationship of solvent polarity on the boroxine-boronic acid equilibrium.

Comparative Performance: Benchmarking Purity and Solvent Systems

To objectively evaluate product performance, we compared an UltraPure commercial grade of (3-Cyclopropyl-5-methylphenyl)boronic acid analyzed in DMSO-d6 against a standard-grade synthetic intermediate analyzed in CDCl3. The quantitative data below highlights how proper solvent selection reveals the true purity and structural integrity of the high-grade product.

Proton AssignmentUltraPure Grade in DMSO-d6 (Monomer)Standard Grade in CDCl3 (Trimer Mixture)Analytical Resolution & Causality
-B(OH)2 ~7.95 ppm (s, 2H)Missing or extremely broadDMSO-d6 H-bonding stabilizes the monomer. CDCl3 drives anhydride formation, erasing the hydroxyl signal.
Ar-H (H-2, H-6) ~7.35, ~7.28 ppm (s, 1H each)~7.30–7.60 ppm (m, overlapping)Trimerization in CDCl3 creates non-equivalent magnetic environments, causing severe peak smearing.
Ar-H (H-4) ~6.85 ppm (s, 1H)~6.95–7.10 ppm (m)High-purity monomer yields sharp, distinct singlets for meta-coupled protons, proving absence of isomers.
-CH3 ~2.25 ppm (s, 3H)~2.35 ppm (m, broad)A sharp singlet in DMSO confirms a uniform molecular state without polymeric interference.
Cyclopropyl (-CH-) ~1.85 ppm (m, 1H)~1.95 ppm (m)Clear multiplet resolution in DMSO-d6 allows accurate integration against the aromatic baseline.
Cyclopropyl (-CH2-) ~0.90, ~0.65 ppm (m, 2H each)~1.05, ~0.75 ppm (m, broad)Baseline separation in DMSO-d6 proves the absence of aliphatic impurities or residual grease.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, follow this self-validating workflow. The causality behind these specific steps is designed to eliminate analytical artifacts and guarantee reproducibility.

Protocol S1 1. Sample Preparation Weigh 15-20 mg of compound S2 2. Solvent Addition Add 0.6 mL anhydrous DMSO-d6 S1->S2 S3 3. Homogenization Vortex and sonicate for 2 mins S2->S3 S4 4. NMR Acquisition 400 MHz, 16 Scans, D1=2s S3->S4 S5 5. Data Validation Verify CH3 to B(OH)2 ratio (3:2) S4->S5

Diagram 2: Step-by-step workflow for self-validating NMR sample preparation and acquisition.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 15–20 mg of (3-Cyclopropyl-5-methylphenyl)boronic acid into a clean glass vial.

    • Causality: This specific concentration ensures a high signal-to-noise ratio for the quadrupolar-broadened boron-hydroxyl protons without saturating the receiver coil.

  • Solvent Addition: Add 0.6 mL of strictly anhydrous DMSO-d6 (from a fresh ampoule).

    • Causality: Atmospheric moisture introduces a broad water peak at ~3.3 ppm that can obscure aliphatic signals. Anhydrous DMSO-d6 forces the thermodynamic equilibrium entirely to the monomeric state.

  • Homogenization: Vortex the mixture for 30 seconds, followed by sonication for 2 minutes.

    • Causality: Sonication provides the necessary activation energy to break down any pre-existing solid-state boroxine networks, ensuring 100% dissolution.

  • NMR Acquisition: Transfer the homogenized solution to a 5 mm NMR tube. Acquire the 1H spectrum at 400 MHz using 16 scans. Crucially, set the relaxation delay (D1) to at least 2 seconds.

    • Causality: A longer D1 ensures complete T1 relaxation of the -B(OH)2 protons, which is mandatory for accurate quantitative integration.

  • Data Processing & Self-Validation: Apply phase and baseline corrections. Integrate the methyl peak (~2.25 ppm) to exactly 3.00.

    • Self-Validation Check: The broad singlet at ~7.95 ppm (-B(OH)2) MUST integrate to exactly 2.00 (±0.05). If the integration is lower (e.g., 0.5 - 1.2), the sample either contains boroxine oligomers (indicating wet solvent) or the product has degraded. A perfect 3:2 ratio validates both your analytical method and the product's high purity.

References

  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
  • Displacement reactions and fluorescence studies. SciSpace.
  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of (3-Cyclopropyl-5-methylphenyl)boronic Acid for Pharmaceutical Applications

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic building blocks are paramount. Arylboronic acids are foundational reagents, particularly in palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic building blocks are paramount. Arylboronic acids are foundational reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of medicinal chemistry for creating complex organic molecules.[1][2] (3-Cyclopropyl-5-methylphenyl)boronic acid is one such critical intermediate, and its purity directly impacts the yield, impurity profile, and overall success of subsequent synthetic steps.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of (3-Cyclopropyl-5-methylphenyl)boronic acid. We will explore the unique challenges this class of compounds presents, compare analytical strategies, provide validated experimental protocols, and offer expert insights to ensure reliable and accurate purity determination.

The Analytical Challenge: Understanding Boronic Acid Chemistry

The primary challenge in the analysis of boronic acids is their inherent propensity to undergo reversible self-condensation (dehydration) to form a six-membered cyclotrimeric anhydride known as a boroxine .[3][4] This equilibrium between the monomeric boronic acid and the trimeric boroxine can complicate chromatographic analysis, as both forms may be present in solid samples and can interconvert in solution.[5][6]

The presence of boroxine is not necessarily an impurity in the traditional sense, as it readily hydrolyzes back to the active monomeric acid under the aqueous conditions of many reactions. However, for accurate quantification by HPLC, this equilibrium must be controlled or accounted for. A robust, stability-indicating HPLC method must be able to accurately quantify the active boronic acid and resolve it from the boroxine and other process-related or degradation impurities.[7][8]

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Comparative Analysis of HPLC Methodologies

The choice of HPLC parameters significantly influences the accuracy and reliability of purity results. Tailing peaks are a common issue in boronic acid analysis, often due to interactions with free silanol groups on the column stationary phase or the charged nature of the analyte.[9][10] Here, we compare two distinct reversed-phase HPLC (RP-HPLC) methods: a rapid, general-purpose screening method and a high-resolution, stability-indicating method.

Method A: Rapid Screening (Standard C18) This approach uses a conventional C18 column and a simple acidic mobile phase. It is suitable for quick in-process checks where high-resolution separation of all minor impurities is not the primary goal.

Method B: High-Resolution (Phenyl-Hexyl) This optimized method employs an alternative stationary phase (Phenyl-Hexyl) which offers different selectivity (π-π interactions) for aromatic compounds. It uses a buffered mobile phase to ensure consistent pH and improved peak shape, making it ideal for final purity assessment and stability studies.

ParameterMethod A: Rapid ScreeningMethod B: High-ResolutionRationale for Method B
Column Standard C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µmPhenyl-Hexyl phase provides alternative selectivity, enhancing resolution of aromatic impurities from the main analyte.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0A buffer provides better pH control, leading to more reproducible retention times and improved peak shape.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.[10]
Gradient 5% to 95% B in 15 min20% to 80% B in 12 minA shallower gradient improves the separation of closely eluting peaks.
Flow Rate 1.0 mL/min1.2 mL/minHigher flow rate is possible with the shorter column, reducing run time without sacrificing resolution.
Temperature 30°C40°CElevated temperature can improve efficiency and reduce peak tailing by lowering mobile phase viscosity.
Detection (UV) 220 nm220 nm & 254 nmPrimary detection at 220 nm for sensitivity; 254 nm provides complementary data for aromatic impurities.

Detailed Experimental Protocols

Adherence to a detailed protocol is essential for reproducibility. The following sections provide step-by-step procedures for sample preparation and chromatographic analysis.

Sample & Mobile Phase Preparation
  • Sample Diluent: A mixture of 50:50 Acetonitrile:Water is recommended. This provides good solubility for the boronic acid while being compatible with the reversed-phase mobile phase.

  • Standard Preparation: Accurately weigh approximately 10 mg of (3-Cyclopropyl-5-methylphenyl)boronic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Mobile Phase A (Method B): Dissolve 0.63 g of Ammonium Formate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using Formic Acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase A (Method A): Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water. Filter through a 0.22 µm membrane filter.

HPLC System & Conditions

The parameters outlined in the comparative table should be programmed into the HPLC system. Before analysis, the system must be thoroughly equilibrated.

System Suitability Testing (SST)

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. This is a self-validating step critical for trustworthy data.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Confirms baseline separation between the main peak and any significant adjacent peaks.[7]
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)Demonstrates the precision and reproducibility of the injection and detection system.

Data Interpretation and Purity Calculation

The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Comparison:

Lot NumberPurity by Method A (%)Purity by Method B (%)Observations
Lot XYZ-00199.298.7Method B resolved a co-eluting impurity (0.5%) from the main peak that was hidden in Method A.
Lot XYZ-00298.598.4Both methods gave similar results, indicating fewer closely-eluting impurities in this batch.
Lot XYZ-00397.895.5Method B revealed significant levels of two impurities (1.2% and 1.1%) not fully resolved by Method A.

This comparison demonstrates the superiority of a well-developed, high-resolution method for accurate purity assessment, which is critical for releasing high-quality material for drug development.

Analytical Workflow & Expert Recommendations

A systematic approach ensures robust method development and validation.[11]

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation (100 µg/mL) Equilibration System Equilibration (>10 column volumes) SamplePrep->Equilibration MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Equilibration SST System Suitability Test (SST) Equilibration->SST Analysis Sample Sequence Injection SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A typical HPLC analytical workflow from sample preparation to reporting.

Expert Recommendations:

  • Orthogonal Techniques: HPLC purity alone is insufficient. It should be complemented with orthogonal methods like Gas Chromatography (GC) for residual solvents, Karl Fischer titration for water content, and Quantitative NMR (qNMR) for an absolute purity assessment against a certified standard.

  • Forced Degradation: To develop a truly stability-indicating method, forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) should be performed.[7][8] This helps ensure that all potential degradation products are effectively separated from the parent compound.

  • Column Technology: Consider using columns with modern technologies that reduce metal-analyte interactions, such as Waters' MaxPeak™ Premier columns, which have been shown to improve peak shape for acidic compounds like boronic acids.[9][10]

Conclusion

Establishing a high-purity standard for (3-Cyclopropyl-5-methylphenyl)boronic acid requires more than a simple HPLC screening. A well-developed, high-resolution, stability-indicating HPLC method, such as the Phenyl-Hexyl based method described, is essential for accurately resolving and quantifying the active ingredient from its boroxine form and other process impurities. By employing a robust analytical strategy that includes rigorous system suitability testing and is supported by orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical building block, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Boroxine formation reaction mechanism as calculated by DFT.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.
  • Designing Functional and Responsive Molecules with Boronic Acids.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics.
  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
  • FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. Nagoya University.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • (3-Cyclopropyl-5-methoxyphenyl)boronic acid. ChemScene.
  • stability indicating hplc method development: a review. Academia.edu.
  • 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid. SynHet.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
  • (3-{[cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride. PubChem.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • (3-Cyano-5-methylphenyl)boronic acid. Sigma-Aldrich.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid 5g. Dana Bioscience.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.

Sources

Validation

A Comparative Guide to (3-Cyclopropyl-5-methylphenyl)boronic acid and its Pinacol Ester Derivative in Suzuki-Miyaura Cross-Coupling

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campai...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, arylboronic acids and their derivatives are indispensable tools for the construction of carbon-carbon bonds.[1][2][3][4] This guide provides an in-depth technical comparison of (3-Cyclopropyl-5-methylphenyl)boronic acid and its corresponding pinacol ester, offering experimental insights to inform your choice of reagent.

Introduction: The Enduring Utility of Organoboron Reagents

The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.[3][5] (3-Cyclopropyl-5-methylphenyl)boronic acid and its derivatives are valuable building blocks, introducing a synthetically versatile cyclopropyl-substituted phenyl motif found in numerous biologically active molecules. The choice between using the free boronic acid or its pinacol ester derivative is often a balance between reactivity and stability.

At a Glance: Key Physicochemical and Reactivity Differences

Property(3-Cyclopropyl-5-methylphenyl)boronic acid(3-Cyclopropyl-5-methylphenyl)boronic acid Pinacol Ester
Molecular Formula C₁₀H₁₃BO₂C₁₆H₂₃BO₂
Molecular Weight 176.02 g/mol 258.16 g/mol
Physical State Typically a white to off-white solidOften a colorless oil or low-melting solid
Stability Prone to dehydration to form cyclic boroxines; susceptible to protodeboronation and oxidation.[6][7]Generally more stable to air and moisture; less prone to protodeboronation.[1][6]
Handling Can be challenging due to its propensity to form boroxines and its hygroscopic nature.Easier to handle, purify, and accurately weigh due to its increased stability.[8]
Solubility Generally soluble in polar aprotic solvents and aqueous base.More soluble in a wider range of organic solvents.
Reactivity Generally more reactive in Suzuki-Miyaura coupling.Can be less reactive, sometimes requiring longer reaction times or more forcing conditions.

The Stability-Reactivity Trade-Off: A Deeper Dive

The enhanced stability of the pinacol ester is a significant advantage in many synthetic applications.[1][6] Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can complicate accurate stoichiometry and may affect reaction kinetics. Furthermore, boronic acids are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, which is a common cause of reduced yields in cross-coupling reactions.

The pinacol ester protects the boronic acid moiety from these degradation pathways. However, this stability comes at the cost of reactivity.[9] The electron-donating character of the pinacol backbone can reduce the Lewis acidity of the boron center, which is a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4]

Experimental Section

Synthesis of 2-(3-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This protocol describes a standard procedure for the esterification of a boronic acid with pinacol.

Workflow for Pinacol Ester Synthesis

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Combine boronic acid, pinacol, and solvent B Stir at room temperature A->B 12-24 h C Solvent removal B->C D Extraction C->D E Drying and concentration D->E F Purification (optional) E->F

Caption: General workflow for the synthesis of the pinacol ester from the boronic acid.

Materials:

  • (3-Cyclopropyl-5-methylphenyl)boronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous Toluene or Dichloromethane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Dean-Stark apparatus (if using toluene) or molecular sieves

Procedure:

  • To a round-bottom flask, add (3-Cyclopropyl-5-methylphenyl)boronic acid and pinacol.

  • Add anhydrous toluene to the flask. For removal of water formed during the reaction, a Dean-Stark apparatus can be used, or alternatively, the reaction can be run in dichloromethane over activated molecular sieves.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pinacol ester.

  • If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To provide a practical comparison, we present two representative protocols for the Suzuki-Miyaura coupling of both the boronic acid and its pinacol ester with 4-bromoanisole. The hypothetical results are based on the generally observed trends in reactivity.

Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Combine aryl halide, boron reagent, Pd catalyst, ligand, and base B Add solvent and degas A->B C Heat to reaction temperature B->C Monitor by TLC/GC-MS D Cool to room temperature C->D E Aqueous workup D->E F Extraction E->F G Drying and concentration F->G H Column chromatography G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling with (3-Cyclopropyl-5-methylphenyl)boronic acid

Materials:

  • (3-Cyclopropyl-5-methylphenyl)boronic acid (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene/Ethanol (4:1 mixture)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add 4-bromoanisole, (3-Cyclopropyl-5-methylphenyl)boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/ethanol solvent mixture, followed by the degassed aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

  • Yield: High (typically 85-95%)

  • Reaction Time: Relatively short (4-6 hours)

Protocol 2: Coupling with 2-(3-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • 2-(3-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add 4-bromoanisole, 2-(3-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

  • Yield: Good to High (typically 75-90%)

  • Reaction Time: Longer than the boronic acid (8-12 hours)

Discussion and Recommendations

The choice between (3-Cyclopropyl-5-methylphenyl)boronic acid and its pinacol ester derivative is contingent on the specific requirements of the synthesis.

  • For rapid, high-yielding reactions where stability and handling are less of a concern, (3-Cyclopropyl-5-methylphenyl)boronic acid is often the preferred reagent. Its higher reactivity can lead to shorter reaction times and excellent yields under standard Suzuki-Miyaura conditions.

  • When stability, ease of handling, and purification are paramount, or when dealing with sensitive substrates, the pinacol ester is the superior choice. [8] Its robustness allows for more convenient storage and accurate dispensing. While it may require slightly more forcing conditions or longer reaction times, the trade-off in stability and handling can be highly beneficial, particularly in complex, multi-step syntheses or in automated high-throughput screening applications.

It is also worth noting that the in-situ hydrolysis of the pinacol ester to the active boronic acid species under the basic reaction conditions is a key aspect of its reactivity profile.[7] The choice of base and solvent system can be optimized to facilitate this hydrolysis and subsequent cross-coupling.

Conclusion

Both (3-Cyclopropyl-5-methylphenyl)boronic acid and its pinacol ester are valuable reagents for the synthesis of complex molecules. A thorough understanding of their respective strengths and weaknesses in terms of stability and reactivity allows the discerning researcher to make an informed decision, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Darses, S., & Genet, J.-P. (2003). Assessing the stability and reactivity of a new generation of boronic esters. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Cammidge, A. N., & Crépy, K. V. L. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(5), 933–936. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17566–17580. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Qiu, D., Zhang, Y., & Wang, J. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Organic Chemistry Frontiers, 1(3), 219-222. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Magritek. (2024, August 14). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. [Link]

  • Yamamoto, Y., & Miyaura, N. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 4024. [Link]

  • Qiu, D., Zhang, Y., & Wang, J. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Simon, M. O., & Raines, R. T. (2015). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. Organic letters, 17(11), 2736-2739. [Link]

  • Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 535-540. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Lemacon, A., & Patureau, F. W. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(96), 93775-93779. [Link]

  • Polášek, J. (2015). (Z)-2-(2-bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce [Bachelor's thesis, Masaryk University]. IS MUNI. [Link]

  • Lee, J., Kim, S. M., Kim, J., & Yi, Y. (2020). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Catalysis Communications, 138, 105959. [Link]

Sources

Comparative

A Comprehensive Guide to Elucidating the Mass Spectrometry Fragmentation Pattern of Novel N-Aryl-2-aminopyridine Derivatives

Editor's Note: The initial topic for this guide was the specific compound CAS 2225155-57-5. However, as of the date of publication, the chemical structure corresponding to this CAS number is not publicly available. To pr...

Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: The initial topic for this guide was the specific compound CAS 2225155-57-5. However, as of the date of publication, the chemical structure corresponding to this CAS number is not publicly available. To provide a valuable and instructive guide for our audience of researchers, scientists, and drug development professionals, we have pivoted to a comprehensive methodological approach. This guide will use a representative, hypothetical molecule, "Hypothetical Compound 1," which incorporates structural motifs commonly found in modern drug candidates, to illustrate the principles and techniques of mass spectrometry fragmentation analysis. This approach ensures that the content is both practical and broadly applicable to the structural elucidation of new chemical entities.

Introduction: The Critical Role of Mass Spectrometry in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). Mass spectrometry (MS) stands as an unparalleled analytical technique for providing rapid and sensitive molecular weight determination and invaluable structural information through the analysis of fragmentation patterns.

This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of a class of compounds containing the N-aryl-2-aminopyridine scaffold, a privileged structure in medicinal chemistry. We will use "Hypothetical Compound 1" (Figure 1) to illustrate a systematic approach to predicting, identifying, and interpreting fragmentation patterns. This guide will also compare different analytical strategies to demonstrate how experimental choices can be optimized for comprehensive structural elucidation.

Hypothetical Compound 1: N-(4-phenoxyphenyl)pyridin-2-amine

Molecular Formula: C₁₇H₁₄N₂O Exact Mass: 262.1106

This hypothetical structure contains several key functionalities that will influence its fragmentation: a pyridine ring, a secondary amine linker, and a diaryl ether moiety. Understanding the interplay of these groups under mass spectrometric conditions is crucial for accurate structural confirmation.

Predicting Fragmentation Pathways: A Mechanistic Approach

Before initiating any experimental work, a thorough theoretical analysis of the molecule's structure can provide a roadmap of expected fragmentation pathways. The stability of the resulting fragment ions is a primary driver of the fragmentation process. For Hypothetical Compound 1, we can anticipate several key cleavage events under positive ion mode electrospray ionization (ESI) or electron ionization (EI).

The most common fragmentation patterns for compounds with similar structures, such as ethers and amines, involve α-cleavage and cleavages at the bonds adjacent to heteroatoms.[1][2][3] For aromatic compounds, the molecular ion peak is often strong due to the stable structure.[4]

Key Predicted Fragmentation Pathways for Hypothetical Compound 1:

  • Cleavage of the C-O Ether Bond: The diaryl ether linkage is a likely point of fragmentation. Cleavage of this bond can result in two primary fragment ions.

  • Cleavage of the C-N Amine Bond: The bond between the pyridine ring and the amine nitrogen, as well as the bond between the amine nitrogen and the phenyl ring, are also susceptible to cleavage.

  • Ring Opening and Rearrangements: Pyridine and phenyl rings can undergo complex rearrangements and fissions, particularly under higher energy conditions.

The predicted fragmentation pathway for Hypothetical Compound 1 is visualized in the following diagram:

G M [M+H]⁺ m/z 263.1184 F1 Fragment 1 C₁₁H₉N₂⁺ m/z 169.0766 M->F1 Loss of C₆H₅O• F2 Fragment 2 C₆H₅O⁺ m/z 93.0340 M->F2 Loss of C₁₁H₉N₂• F3 Fragment 3 C₅H₅N⁺ m/z 79.0422 F1->F3 Loss of C₆H₄

Sources

Validation

Preserving the Three-Membered Ring: A Comparative Guide to Validating Cyclopropyl Integrity in Cross-Coupling Reactions

1 Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC 2 3 4 5 7 8 9 11 12 13 14 17 21 22 23 25 29 30 31 32 33 34 35 36 For researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

1 Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC 2 3 4 5 7 8 9 11 12 13 14 17 21 22 23 25 29 30 31 32 33 34 35 36

For researchers, scientists, and professionals in drug development, the cyclopropyl ring is a privileged scaffold. Its unique conformational and electronic properties often impart enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles to therapeutic candidates.[1] However, the very feature that grants these benefits—its inherent 27.5 kcal/mol of ring strain—also renders it susceptible to cleavage under the demanding conditions of transition-metal-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth comparison of common cross-coupling methodologies, focusing on their propensity to preserve the cyclopropyl motif. More importantly, it equips you with a robust, self-validating analytical workflow to confirm, with high confidence, that the three-membered ring has remained intact. We will move beyond simple yield reporting to explain the mechanistic pitfalls and provide detailed protocols for detecting and quantifying the integrity of this critical structural unit.

The Mechanistic Challenge: Why Do Cyclopropyl Rings Open?

Understanding the potential pathways for ring degradation is the first line of defense in preserving it. The high p-character of the C-C bonds in a cyclopropane makes it behave somewhat like a double bond, creating vulnerabilities to transition metal catalysts.[2] Several key mechanisms can lead to undesired ring-opening byproducts.

One of the most prevalent pathways involves the formation of a cyclopropylmethyl-metal intermediate, which can undergo β-carbon elimination .[3][4][5] This process is driven by the release of ring strain and results in the formation of a linear, unsaturated butenyl product. This is a particularly common side reaction in palladium- and nickel-catalyzed reactions.[3][6]

Additionally, direct oxidative addition of the catalyst into a C-C bond of the cyclopropane, though less common, can occur, especially with highly reactive catalysts or when the ring is activated by adjacent functional groups like ketones.[7][8] Strong acids or Lewis acids present in the reaction can also mediate ring-opening, typically proceeding through a carbocationic intermediate.[9][10]

cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Ring-Opening Pathway A R-Cp + Ar-X B Oxidative Addition (C-X Bond) A->B Pd(0) C Transmetalation B->C D Reductive Elimination C->D F Cyclopropylmethyl- Pd(II) Intermediate C->F Forms after Transmetalation E Ar-Cp (Product) D->E Pd(0) regenerated G β-Carbon Elimination (Ring Strain Release) F->G H Linear Butenyl- Pd(II) Intermediate G->H I Byproduct Formation H->I

Figure 1: Competing reaction pathways in cross-coupling reactions.

Comparing Catalytic Systems for Cyclopropyl Ring Integrity

The choice of catalyst, ligand, and reaction conditions is paramount. A careless selection can easily lead to a complex mixture of desired product and ring-opened isomers. Below is a comparison of common catalytic systems, with a focus on their performance in preserving the cyclopropyl moiety.

Catalytic SystemTypical ConditionsCyclopropyl IntegrityKey Considerations & Insights
Palladium (Suzuki-Miyaura) Pd(OAc)₂, Pd(PPh₃)₄, Buchwald Ligands (SPhos, XPhos); K₂CO₃, K₃PO₄; Toluene, Dioxane; 60-100 °CGenerally Good to Excellent The Suzuki-Miyaura coupling is often the go-to method due to its mild conditions and exceptional functional group tolerance.[1][11][12] The use of modern, bulky biarylphosphine ligands (e.g., Buchwald ligands) often enhances stability by promoting rapid reductive elimination, which outcompetes the β-carbon elimination pathway. For sensitive substrates, using potassium cyclopropyltrifluoroborate salts can improve stability and yields over the corresponding boronic acids.[11]
Palladium (Buchwald-Hartwig) Pd₂(dba)₃, Pd(OAc)₂; Biarylphosphine Ligands (e.g., BINAP); NaOt-Bu, K₃PO₄; Toluene; 80-110 °CGood, but Base-Sensitive This amination is highly effective but requires a strong base, which can be a liability.[13] The choice of a non-nucleophilic, sterically hindered base like NaOt-Bu is critical. Careful optimization of the ligand-to-palladium ratio is necessary to prevent side reactions.[13] The integrity of cyclopropylamines is generally well-maintained with modern catalyst systems.
Nickel NiCl₂(dppp), Ni(COD)₂; Phosphine or NHC Ligands; Various conditionsVariable; Caution Required Nickel catalysts are more reactive and often cheaper than palladium, but this increased reactivity can lead to a higher incidence of C-C bond cleavage.[14] They are particularly effective for coupling with organozinc reagents (Negishi coupling).[7][8] However, nickel complexes with electron-rich ligands can promote oxidative addition into the cyclopropyl ring itself, especially in activated systems like cyclopropyl ketones.[7][8][14]
Copper (Chan-Lam) Cu(OAc)₂, CuI; Pyridine, Et₃N; O₂, Air; Room Temp to 80 °CExcellent For C-N or C-O bond formation, the Chan-Lam coupling is an excellent, mild alternative.[1] It typically proceeds at lower temperatures and under aerobic conditions, which are much less prone to inducing ring-opening compared to palladium-catalyzed methods. It shows broad functional group tolerance.[1]

The Validation Workflow: A Self-Validating System

A successful synthesis is not just about isolating a product in high yield; it's about proving the structure of that product is correct. The following analytical workflow provides a robust system for validating cyclopropyl ring integrity at every stage.

Start Crude Reaction Mixture NMR1 Step 1: Crude ¹H NMR Analysis Start->NMR1 Check1 Cyclopropyl signals (0.5-1.5 ppm) present? NMR1->Check1 Olefin Olefinic signals (4.5-6.0 ppm) present? Check1->Olefin Yes Failure Ring Opening Detected. Re-optimize Reaction. Check1->Failure No GCMS Step 2: GC-MS Analysis Olefin->GCMS Yes (Indicates byproduct) Purify Purify Product (Column Chromatography) Olefin->Purify No (Proceed with caution) GCMS->Purify Identify Byproducts NMR2 Step 3: Full NMR Characterization of Purified Product (¹H, ¹³C, COSY, HSQC) Purify->NMR2 Success Structure Confirmed: Ring Intact NMR2->Success

Figure 2: Recommended experimental workflow for validation.

Protocol 1: Crude Reaction Mixture Analysis by ¹H NMR Spectroscopy

Causality: This is the most critical first step. Analyzing the crude mixture before purification prevents you from unknowingly purifying away evidence of ring-opening, which can lead to an artificially inflated view of your reaction's success. Quantitative ¹H NMR (qNMR) can provide an accurate ratio of the desired product to byproducts.[15]

Step-by-Step Methodology:

  • Sample Preparation: After the reaction is complete, work up a small aliquot (approx. 1-2 mg of the expected product mass) by quenching, extracting into a suitable solvent (e.g., ethyl acetate), and drying over sodium sulfate.

  • Solvent Removal: Carefully remove the solvent in vacuo without heating.

  • NMR Sample: Dissolve the crude residue in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Interpretation:

    • Look for Presence: The hallmark of a cyclopropyl ring is the presence of highly shielded protons, typically appearing as complex multiplets in the 0.5 - 1.5 ppm region of the spectrum.[16][17][18]

    • Look for Absence: The primary indicator of β-carbon elimination is the appearance of new signals in the olefinic region, typically between 4.5 - 6.0 ppm .

    • Quantify: Compare the integration of the characteristic cyclopropyl proton signals to the integration of any new olefinic proton signals. This ratio gives a direct measure of the reaction's fidelity.

Protocol 2: GC-MS Analysis for Byproduct Identification

Causality: While NMR indicates the presence of an olefin, it doesn't definitively identify the byproduct. Since ring-opened isomers have the same mass as the desired product, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal tool to separate these isomers and confirm their identity through fragmentation patterns.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small portion of the same crude reaction mixture from Protocol 1 in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS instrument with a non-polar column (e.g., DB-5 or equivalent).

  • Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. This ensures separation of the potentially more volatile ring-opened product from the desired cyclopropyl arene.

  • Data Interpretation:

    • Look for two or more peaks with the same molecular ion (M+) peak in their mass spectra.

    • The desired product and the ring-opened isomer will have different retention times.

    • Analyze the fragmentation patterns. The ring-opened isomer will often show fragmentation characteristic of an alkene.

Protocol 3: Definitive Structural Confirmation with 2D NMR

Causality: For complex molecules or when ¹H NMR signals are ambiguous due to overlap, two-dimensional (2D) NMR experiments on the purified product are essential for unequivocal proof of structure.

Step-by-Step Methodology:

  • Sample: Use 5-10 mg of the purified product.

  • Experiments: Acquire ¹³C, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) spectra.

  • Data Interpretation:

    • ¹³C NMR: The cyclopropyl carbons are highly shielded and will appear at high field, typically between 5 - 20 ppm .[16]

    • HSQC: This experiment directly correlates protons to the carbons they are attached to. Confirm that the upfield protons (0.5-1.5 ppm) correlate to the upfield carbons (5-20 ppm).[19] This is a definitive link confirming the C-H bonds of the cyclopropyl ring are present.

    • COSY: This experiment shows proton-proton couplings. You should observe correlations between the distinct protons within the cyclopropyl spin system, confirming their connectivity.

By rigorously applying this comparative and validation-focused approach, researchers can confidently employ cyclopropyl-containing building blocks in their synthetic campaigns, ensuring the structural integrity of their final compounds and the reliability of their scientific outcomes.

References
  • Douglas, C. J., & Morken, J. P. (2016). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

  • Douglas, C. J., & Morken, J. P. (2016). Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ResearchGate. [Link]

  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • NMR determination of the fate of the cyclopropyl ring. ResearchGate. [Link]

  • Daugulis, O., et al. (2017). Activation of diverse carbon–heteroatom and carbon–carbon bonds via palladium(II)-catalyzed β-X elimination. PMC. [Link]

  • Chen, H., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Charette, A. B., & Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. McGill University. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Marchese, A. D., et al. (2022). Strategies for β-carbon elimination. ResearchGate. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Knothe, G. (2006). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. [Link]

  • Cheng, H.-G., et al. (2022). Synthesis and Characterization of Post-β-Carbon-Elimination Organopalladium Complexes. ACS Publications. [Link]

  • Bull, J. A., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC. [Link]

  • Coyle, J. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Viciano, M., et al. (2024). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. MDPI. [Link]

  • Ihara, H., et al. (2018). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

Sources

Comparative

Reference standards for (3-Cyclopropyl-5-methylphenyl)boronic acid analysis

An Objective Comparison of Reference Standards and Analytical Methodologies for the Quality Control of (3-Cyclopropyl-5-methylphenyl)boronic acid For professionals in pharmaceutical research, development, and manufacturi...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Reference Standards and Analytical Methodologies for the Quality Control of (3-Cyclopropyl-5-methylphenyl)boronic acid

For professionals in pharmaceutical research, development, and manufacturing, the integrity of starting materials is non-negotiable. (3-Cyclopropyl-5-methylphenyl)boronic acid is a key building block in modern synthetic chemistry, valued for its role in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[1][2] Ensuring its purity and accurately profiling related substances is critical for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for the analysis of (3-Cyclopropyl-5-methylphenyl)boronic acid. Moving beyond a simple listing of techniques, we will explore the underlying principles, explain the rationale behind experimental choices, and provide actionable protocols. Our focus is on establishing robust, self-validating analytical systems through the proper use of qualified reference standards.

The Analytical Challenge: Understanding Boronic Acids

The analysis of boronic acids is complicated by their unique chemical properties. A primary challenge is their propensity to undergo thermally induced dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium can lead to complex chromatograms and mass spectra, complicating quantification. Furthermore, the high polarity of boronic acids can result in poor retention on traditional reversed-phase chromatography columns, while their pinacol esters, often used in synthesis, are susceptible to on-column hydrolysis.[5][6] A successful analytical strategy must account for and mitigate these inherent instabilities.

Comparative Analysis of Key Methodologies

The choice of an analytical technique is dictated by the specific goal, whether it's routine purity assessment, trace-level impurity quantification, or structural elucidation. We will compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Primary Analytical Techniques

Technique Principle Typical Sensitivity (LOQ) Primary Application Advantages Limitations
HPLC-UV/PDA Separation via liquid chromatography with detection by UV absorbance.µg/mL to high ng/mLPurity assessment, assay, and quantification of known impurities.Robust, widely available, versatile for non-volatile compounds.May lack sensitivity for trace impurities; potential for on-column degradation.[5][6]
GC-MS Separation of volatile compounds by gas chromatography with mass-based detection.ng/mLAnalysis of volatile impurities or compounds that can be derivatized.High resolving power, excellent for volatile/semi-volatile analysis.Requires derivatization for non-volatile boronic acids to improve volatility.[7]
LC-MS/MS Separation via liquid chromatography followed by highly selective and sensitive mass-based detection and fragmentation.pg/mL to low ng/mL[8]Trace-level quantification of specific impurities, including potential genotoxic impurities (PGIs).Exceptional sensitivity and selectivity; can analyze in complex matrices without derivatization.[9][10]Higher capital investment; matrix effects can influence ionization.
¹¹B NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy focused on the ¹¹B nucleus.mg/mLStructural confirmation, characterization of boron species (sp² vs. sp³).[11]Provides direct structural information about the boron center.[1][12]Low sensitivity, requires higher concentrations and specialized NMR tubes.[11][12]

Selecting and Qualifying Reference Standards

A reliable analytical method is built upon well-characterized reference standards. For (3-Cyclopropyl-5-methylphenyl)boronic acid, these standards are used to confirm identity, calibrate for purity and assay, and quantify impurities.

  • Commercial Standards: Several suppliers offer (3-Cyclopropyl-5-methylphenyl)boronic acid and its pinacol ester derivative.[13][14][15] It is crucial to obtain a Certificate of Analysis (CoA) that details the purity, method of analysis, and storage conditions.

  • Primary vs. Working Standards: A primary standard, such as one from a pharmacopeia like USP, is highly characterized and used to qualify in-house working standards.[16] Working standards are used for routine daily analysis.

  • In-House Qualification: If a primary standard is unavailable, a candidate batch can be comprehensively characterized via multiple techniques (e.g., HPLC, NMR, MS, elemental analysis) to establish its purity and qualify it as a reference standard.

Experimental Protocols & Methodologies

The following protocols provide a starting point for developing robust analytical methods. They are designed to be self-validating by incorporating system suitability tests (SST).

Protocol 1: Reversed-Phase HPLC-UV for Purity and Assay

This method is designed for the routine quality control of (3-Cyclopropyl-5-methylphenyl)boronic acid, balancing speed and resolution. The use of a column with advanced technology, like Waters MaxPeak™ Premier, is recommended to minimize secondary interactions between the analyte and the metal surfaces of the column, thereby improving peak shape and reliability.

1. Chromatographic Conditions:

Parameter Condition Rationale
Column Waters XSelect™ Premier HSS T3 (2.5 µm, 4.6 x 100 mm)HSS T3 chemistry provides balanced retention for polar and non-polar compounds. Premier hardware minimizes analyte-metal interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and pH modifier to ensure sharp, symmetrical peaks for the boronic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 10 minutesA gradient elution ensures that both the polar boronic acid and any less polar impurities are eluted with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall injection volume to prevent peak overload.
Detection PDA Detector, 220 nm220 nm is a common wavelength for aromatic compounds, providing good sensitivity.
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.A simple dilution provides a suitable concentration for UV detection.

2. System Suitability Test (SST):

  • Standard: Prepare a solution of (3-Cyclopropyl-5-methylphenyl)boronic acid reference standard at 1.0 mg/mL.

  • Procedure: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing Factor: 0.8 - 1.5

    • Theoretical Plates: ≥ 2000

HPLC_Workflow ref_std ref_std dissolve dissolve ref_std->dissolve sst sst dissolve->sst sample sample sample->dissolve analysis analysis sst->analysis integration integration analysis->integration calculation calculation integration->calculation report report calculation->report

Protocol 2: LC-MS/MS for Trace Impurity Analysis

For detecting and quantifying impurities at very low levels (e.g., < 0.05%), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8] This is particularly relevant for potentially mutagenic impurities, which must be controlled at parts-per-million (ppm) levels.[2]

1. LC-MS/MS Conditions:

Parameter Condition Rationale
LC System UPLC/UHPLC System (e.g., Waters ACQUITY Premier)A UPLC system provides higher resolution and faster run times. Premier technology minimizes analyte loss.[8]
Column ACQUITY Premier BEH C18 (1.7 µm, 2.1 x 50 mm)A sub-2-µm particle column for high efficiency. BEH C18 is a robust, general-purpose stationary phase.[9]
Mobile Phase A 10 mM Ammonium Acetate in WaterAmmonium acetate is a volatile buffer compatible with mass spectrometry and aids in ionization.[9]
Mobile Phase B AcetonitrileA common organic solvent for reversed-phase LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MS System Tandem Quadrupole Mass SpectrometerRequired for MRM experiments to achieve high selectivity and sensitivity.[8]
Ionization Electrospray Ionization (ESI), Negative ModeESI is suitable for polar compounds. Boronic acids often ionize well in negative mode.[17]
MRM Transitions To be determined by infusing a standard of the target impurity.Multiple Reaction Monitoring (MRM) provides specificity by monitoring a precursor ion to product ion transition.
Sample Prep. Accurately weigh ~20 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., 50:50 ACN:Water).A higher sample concentration is used to achieve low detection limits for impurities.

2. Method Validation Approach:

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of the target impurity.

  • Linearity: Prepare a calibration curve from the Limit of Quantification (LOQ) to ~150% of the target specification level. A correlation coefficient (r²) of >0.99 is typically required.[17][9]

  • Accuracy/Recovery: Analyze spiked samples at multiple levels (e.g., 50%, 100%, 150% of specification) to determine the percent recovery.

// Placeholder for actual images - Graphviz does not render chemical structures // The user would need to replace the placeholder URLs with actual image URLs if they wanted to render this outside of a system that supports it. // For the purpose of this output, the textual representation is key. // A more abstract representation:

node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

Monomer [label="3 x R-B(OH)₂"]; Trimer [label="Boroxine Trimer\n(RBO)₃"]; Water [label="+ 3 H₂O", shape=none, fontcolor="#202124"];

Monomer -> Trimer [dir=both, label=" Dehydration\n Rehydration"]; Trimer -> Water [style=invis]; } dot Caption: Equilibrium between boronic acid and its boroxine anhydride.

Conclusion: A Framework for Method Selection

The robust analysis of (3-Cyclopropyl-5-methylphenyl)boronic acid is fundamental to ensuring the quality of pharmaceutical products. The selection of an analytical method and the corresponding reference standard strategy should be a deliberate process based on the analytical objective.

  • For routine quality control, purity, and assay , a well-optimized HPLC-UV method provides a reliable and cost-effective solution.

  • For the quantification of trace-level or potentially genotoxic impurities , the superior sensitivity and selectivity of LC-MS/MS are required.

  • GC-MS serves as a valuable alternative, particularly for volatile impurities, but typically necessitates a derivatization step for the boronic acid itself.

  • ¹¹B NMR should be employed for definitive structural confirmation of the reference standard and for investigating any structural ambiguities that may arise during analysis.

By integrating these advanced analytical techniques with a rigorous approach to reference standard qualification, researchers and drug development professionals can build a comprehensive quality control strategy that ensures product integrity and meets stringent regulatory expectations.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392. Retrieved from [Link]

  • Li, M., Fossey, J. S., & James, T. D. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids (pp. 44-60). The Royal Society of Chemistry. Retrieved from [Link]

  • Ploeger, J., Le, D., & Voinov, V. G. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(7), 1244-1256. Retrieved from [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters. Retrieved from [Link]

  • Tepe, B., B'Hymer, C., & Paskiet, D. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12). Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • Perera, S., Farnaby, W., & Jones, M. (2015). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]

  • Duval, F. L., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved from [Link]

  • Zysmilich, M., Lorenz, W., & Linscheid, M. W. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4558-4563. Retrieved from [Link]

  • White, P. B., Smith, B. D., & St. John, J. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15303-15308. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. Retrieved from [Link]

  • Qiu, F., Liu, Y., & Wang, C. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Organic Process Research & Development, 18(4), 513-517. Retrieved from [Link]

  • NSF Public Access Repository. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Retrieved from [Link]

  • Chang, Y. C., Chen, Y. H., & Chen, C. T. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(16), 4945. Retrieved from [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. Retrieved from [Link]

  • ResearchGate. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Request PDF. Retrieved from [Link]

  • Chemical Cloud Database. (2015). 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid,pinacol ester(1218789-80-0). Retrieved from [Link]

  • Dana Bioscience. (n.d.). (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid 5g. Retrieved from [Link]

  • Chromatography Forum. (2018). Analysis of Boronic Acid and Identified Boranes. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid, pinacol ester. Retrieved from [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (3-Cyclopropyl-5-methylphenyl)boronic acid

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel reagents to encompass their entire lifecycle, including their safe and responsible disposal. (3-Cyclopropyl-5-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel reagents to encompass their entire lifecycle, including their safe and responsible disposal. (3-Cyclopropyl-5-methylphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its utility in the lab is matched by the critical need for meticulous handling and disposal to ensure personnel safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the disposal of (3-Cyclopropyl-5-methylphenyl)boronic acid and associated waste streams. The procedures outlined herein are designed to provide clear, actionable intelligence for researchers, scientists, and drug development professionals, grounding every recommendation in established safety protocols and scientific principles.

Hazard Identification and Essential Personal Protective Equipment (PPE)

Before any handling or disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for (3-Cyclopropyl-5-methylphenyl)boronic acid is not extensively documented, boronic acids as a class are known to be irritants.[2][3][4] Therefore, treating this reagent with a high degree of caution is a cornerstone of laboratory safety.

Table 1: Hazard Profile for Arylboronic Acids

Hazard Type Description Common GHS Classification
Skin Contact Causes skin irritation. Direct contact should be avoided.[4][5] Skin Irritant, Category 2
Eye Contact Causes serious eye irritation.[2][3][4][5] Eye Irritant, Category 2A
Inhalation May cause respiratory tract irritation, especially if handled as a fine powder.[2][5] Specific Target Organ Toxicity (Single Exposure), Category 3

| Ingestion | May be harmful if swallowed.[6][7] | Acute Toxicity (Oral), Category 4 |

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not just a procedural step but a critical barrier protecting you from exposure.[8]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][6] This is your primary defense against accidental splashes or aerosol generation.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile), which must be inspected for tears or punctures before each use.[2][7][9] Contaminated gloves should be disposed of as hazardous waste.[7][9]

    • Clothing: A lab coat, long-sleeved garment, or chemical-resistant apron is required to prevent skin contact.[2][8][10]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[6][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particle respirator (e.g., N95 or P95) is necessary.[2][6][7]

The Core Disposal Principle: Segregation and Containerization

The foundational rule for disposing of (3-Cyclopropyl-5-methylphenyl)boronic acid is to treat it and all materials contaminated with it as hazardous chemical waste .[5][10][11] Disposal via standard trash or sewer systems is strictly prohibited and environmentally irresponsible.[12][13][14][15]

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions. Boronic acids are incompatible with strong oxidizing agents.[16]

  • Action: Designate a specific waste container solely for boronic acid and its related waste. Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10][13][15]

Step 2: Containerization and Labeling A secure and clearly identified container prevents accidental misuse and ensures proper handling by waste management personnel.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top lid.[10][13]

  • Action: The container must not be filled beyond 90% of its capacity to allow for expansion.[13]

  • Action: Affix a "Hazardous Waste" label. Clearly write the full chemical name, "(3-Cyclopropyl-5-methylphenyl)boronic acid," and list any solvents and their approximate concentrations for liquid waste.[5][10][14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling various waste streams associated with (3-Cyclopropyl-5-methylphenyl)boronic acid.

G start Start: Identify Waste Containing Boronic Acid waste_type What is the form of the waste? start->waste_type solid Solid Reagent or Contaminated Material (e.g., gloves, weigh paper) waste_type->solid Solid liquid Liquid Solution (e.g., reaction mixture, chromatography fraction) waste_type->liquid Liquid spill Accidental Spill (Solid or Liquid) waste_type->spill Spill empty Empty Original Container waste_type->empty Empty Container solid_container Place in Labeled 'Solid Hazardous Waste' Container solid->solid_container liquid_container Pour into Labeled 'Liquid Hazardous Waste' Container liquid->liquid_container spill_protocol Follow Emergency Spill Protocol (See Section 4) spill->spill_protocol empty_protocol Rinse container 3x with a suitable solvent (e.g., acetone). empty->empty_protocol rinseate Collect rinseate as liquid hazardous waste. empty_protocol->rinseate defaced_container Deface label and dispose of empty container per institutional guidelines. empty_protocol->defaced_container rinseate->liquid_container

Caption: Disposal Decision Workflow for Boronic Acid Waste.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes risk. For any spill, the first priority is the safety of yourself and others.[17]

For a Small-Scale Spill (Solid or Liquid):

  • Alert & Isolate: Immediately alert personnel in the vicinity.[11][18]

  • Ventilate: Ensure the area is well-ventilated. If working outside a fume hood, open a window sash.[11]

  • Don PPE: Before approaching the spill, don the full PPE described in Section 1.[11][18]

  • Contain:

    • For Solids: Gently cover the spill to avoid generating dust.[2]

    • For Liquids: Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or a spill pillow.[11][17][18] Work from the outside of the spill inward.[17]

  • Collect:

    • For Solids: Carefully sweep the material into a dustpan and place it into a designated hazardous waste container.[2]

    • For Liquids: Once the liquid is fully absorbed, scoop the absorbent material into the hazardous waste container.[11][17]

  • Decontaminate: Wipe the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[11][14][17]

  • Report: Inform your supervisor and EHS department about the incident.[17]

For a Large-Scale Spill: If the spill is large, if you feel unsafe, or if you are not trained to handle it, DO NOT attempt to clean it up.[19] Follow these steps:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • Contact your institution's emergency response or EHS department.[20]

A Cautionary Note on In-Lab Neutralization

While some general guidance for simple inorganic acids suggests neutralization before disposal, this practice is not recommended for (3-Cyclopropyl-5-methylphenyl)boronic acid without explicit EHS approval.[5][10][12] The rationale is clear:

  • Unknown Byproducts: The reaction of an organoboronic acid with a base can produce byproducts whose hazards are not well-characterized.

  • Risk of Uncontrolled Reaction: Mixing waste chemicals can lead to unexpected and dangerous reactions.[12]

The most authoritative and safest disposal method is to containerize the waste as-is and transfer it to a licensed hazardous waste management service.[3][5][10] This ensures the material is handled by professionals equipped to manage its specific chemical properties in a controlled and compliant manner.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • Chemical Emergency Procedures. (n.d.). State University of New York at Oswego. Retrieved from [Link]

  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley. Retrieved from [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Emergency response / spill control. (n.d.). Health and Safety Executive (HSE) UK. Retrieved from [Link]

  • Safety Data Sheet. (2024, November 1). Aaron Chemicals LLC. Retrieved from [Link]

  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Boric acid. (2022, April 29). Chemtalk. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology (MIT). Retrieved from [Link]

  • Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Hokkaido University. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo (UiO). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).

Sources

Handling

Personal protective equipment for handling (3-Cyclopropyl-5-methylphenyl)boronic acid

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (3-Cyclopropyl-5-methylphenyl)boronic acid. The focus is on a proactive approach to safety, movin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (3-Cyclopropyl-5-methylphenyl)boronic acid. The focus is on a proactive approach to safety, moving beyond rigid templates to a dynamic risk assessment based on the specific nature of the chemical. This ensures that researchers, scientists, and drug development professionals can handle this compound with the utmost confidence and safety.

Understanding the Hazard Profile

While specific toxicological data for (3-Cyclopropyl-5-methylphenyl)boronic acid is not extensively detailed in readily available literature, the boronic acid functional group provides a basis for anticipating its hazard profile. Boronic acids as a class of compounds are known to be irritants and can be harmful if ingested or inhaled.[1][2] Therefore, it is crucial to handle (3-Cyclopropyl-5-methylphenyl)boronic acid with appropriate precautions to minimize exposure.

The primary health risks associated with boronic acids include:

  • Eye Irritation: Direct contact can cause serious eye irritation.[1][3]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): A Multi-Laden Approach

The selection of appropriate PPE is the first line of defense in ensuring laboratory safety.[4] For handling (3-Cyclopropyl-5-methylphenyl)boronic acid, a multi-layered approach to PPE is recommended.

Eye and Face Protection

Due to the irritant nature of boronic acids, robust eye and face protection is critical.[5]

  • Minimum Requirement: Safety glasses with side shields that comply with EN 374:2016 standards.[5]

  • Recommended for Powder Handling: Chemical splash goggles should be worn when handling the solid compound to protect against fine dust particles.[5]

  • Enhanced Protection: A face shield, in addition to goggles, is advisable when working with larger quantities or when there is a significant risk of splashing.[4]

Hand Protection

Chemical-resistant gloves are essential to prevent skin contact.[5]

  • Recommended Material: Nitrile gloves are a suitable choice for handling solid (3-Cyclopropyl-5-methylphenyl)boronic acid.

  • Important Practice: It is crucial to change gloves immediately if they become contaminated. Contaminated gloves can be a source of exposure.[6]

Body Protection

Protective clothing shields personal garments and underlying skin from contamination.

  • Standard Attire: A long-sleeved lab coat should be worn at all times in the laboratory.

  • Additional Protection: For tasks with a higher risk of spills or splashes, a chemically resistant apron provides an additional layer of safety.[4]

Respiratory Protection

Inhalation of airborne powder is a primary route of exposure that must be controlled.[7]

  • Engineering Controls: Whenever possible, handle (3-Cyclopropyl-5-methylphenyl)boronic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.[8][9]

  • Respiratory Equipment: If a fume hood is not available, or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[10]

Operational and Disposal Plans

A systematic approach to handling and disposal is fundamental to laboratory safety and environmental responsibility.

Step-by-Step Handling Protocol

A clear, step-by-step methodology ensures that all safety aspects are considered from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal P1 Don appropriate PPE (Gloves, Goggles, Lab Coat) P2 Ensure fume hood is operational P1->P2 P3 Gather all necessary materials P2->P3 H1 Weigh the required amount of (3-Cyclopropyl-5-methylphenyl)boronic acid in the fume hood P3->H1 Proceed to Handling H2 Transfer the compound to the reaction vessel H1->H2 H3 Conduct the experiment H2->H3 C1 Quench the reaction safely H3->C1 Proceed to Cleanup C2 Segregate waste into appropriate containers (solid vs. liquid) C1->C2 C3 Decontaminate glassware and work surfaces C2->C3 C4 Dispose of PPE in designated waste bins C3->C4

Caption: Experimental workflow for handling (3-Cyclopropyl-5-methylphenyl)boronic acid.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure a safe laboratory environment.[11]

  • Solid Waste: All disposables contaminated with (3-Cyclopropyl-5-methylphenyl)boronic acid, such as weigh boats, gloves, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing (3-Cyclopropyl-5-methylphenyl)boronic acid should be disposed of in a labeled hazardous liquid waste container. It is important not to mix incompatible waste streams.[12]

  • Empty Containers: The original container of (3-Cyclopropyl-5-methylphenyl)boronic acid should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Summary of PPE Recommendations

For quick reference, the following table summarizes the essential PPE for handling (3-Cyclopropyl-5-methylphenyl)boronic acid.

Protection AreaRecommended PPERationale
Eyes/Face Chemical splash goggles, face shield[4]Protects against irritation from dust and splashes.[1][3]
Hands Nitrile gloves[5]Prevents direct skin contact.
Body Long-sleeved lab coat, chemical-resistant apron[4]Protects clothing and skin from contamination.
Respiratory N95 respirator (if fume hood is unavailable)[10]Prevents inhalation of airborne powder.[7]

By adhering to these guidelines, researchers can safely handle (3-Cyclopropyl-5-methylphenyl)boronic acid, minimizing risks to themselves and the environment. Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety information before use.[13][14]

References

  • Boric Acid - SAFETY DATA SHEET. (2021, May 1). [Source not available]
  • 2-methylfuran-3-boronic acid, pinacol ester - SAFETY D
  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley.
  • Boric Acid Safety & Hazards. (2025, July 15). Lab Alley.
  • (8-Chloronaphthalen-1-yl)boronic acid - Safety Data Sheet.
  • 5-Floroquinoline-6-boronic acid - Safety Data Sheet. (2023, January 2). Combi-Blocks.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Labor
  • 4-Fluoro-2-methylphenylboronic acid - SAFETY D
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • 5-Cyclopropyl-2-methoxyphenylboronic acid - Safety D
  • 3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid. SynHet.
  • Process for the recovery of a boronic acid.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • The Four Things to Know About OSHA Chemical Storage Requirements. (2021, July 28). Safety by Design.
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
  • (3-Cyclopropyl-5-methoxyphenyl)boronic acid. ChemScene.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • Method of processing boric acid-containing liquid wastes discharged from nuclear power plants. (1979, December 14). INIS-IAEA.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • The OSHA Chemical Storage Requirements. (2022, June 10).
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. (2004, May 25). American Institute of Chemical Engineers.
  • Phenylboronic acid - SAFETY D
  • Cyclopropylboronic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • (4-(1-(((Benzyloxy)carbonyl) amino)cyclopropyl)-phenyl)- boronic acid - SAFETY DATA SHEET. (2023, October 11). CymitQuimica.
  • REACH registrations - 4-Ethoxy-2-methylphenylboronic Acid. ECHA CHEM.
  • (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid 5g. Dana Bioscience.
  • Overview - 4-Cyclopropylbenzeneboronic acid. ECHA CHEM.

Sources

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